sulfo-SPDB-DM4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H63ClN4O17S3 |
|---|---|
Peso molecular |
1075.7 g/mol |
Nombre IUPAC |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid |
InChI |
InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11+,25-12+/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1 |
Clave InChI |
ACJLJPQSHWOFQD-SKUWBIDSSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of Sulfo-SPDB-DM4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of sulfo-SPDB-DM4, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details the individual contributions of the sulfo-SPDB linker and the potent cytotoxic agent DM4, their synergistic activity within an ADC construct, and the cellular processes they modulate to achieve targeted cancer cell death.
Core Mechanism of Action
The this compound drug-linker is a sophisticated system designed for targeted delivery of the highly potent maytansinoid payload, DM4, to antigen-expressing cancer cells. The mechanism of action can be dissected into a series of sequential events, beginning with systemic circulation of the ADC and culminating in the induction of apoptosis in the target cell and potentially neighboring cells.
The sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) component is a cleavable linker that connects the DM4 payload to a monoclonal antibody (mAb). The addition of a sulfo group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The key feature of the SPDB linker is its disulfide bond, which is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the tumor microenvironment and within the target cell.[1][2]
DM4 is a highly potent maytansinoid, a class of antimitotic agents that inhibit tubulin polymerization.[3] By disrupting the microtubule network within cancer cells, DM4 arrests the cell cycle at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[3][4]
The concerted action of an ADC utilizing this compound is as follows:
-
Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Intracellular Trafficking and Cleavage: The ADC is trafficked through the endosomal-lysosomal pathway. Within the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione, the disulfide bond in the SPDB linker is cleaved.[2][5] This releases the DM4 payload.
-
Payload-Target Interaction: The liberated DM4 binds to tubulin, disrupting microtubule dynamics.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6]
-
Bystander Effect: The released DM4 is a membrane-permeable molecule.[1][7] This property allows it to diffuse out of the target cell and kill neighboring, potentially antigen-negative, cancer cells, a phenomenon known as the bystander effect.[1][7]
Quantitative Data
The cytotoxic potency of ADCs utilizing the SPDB-DM4 linker system has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of these conjugates. Below are representative data for ADCs employing the SPDB-DM4 linker.
Table 1: In Vitro Cytotoxicity (IC50) of SPDB-DM4 Antibody-Drug Conjugates
| ADC Construct | Target Antigen | Cancer Cell Line | IC50 (nmol/L) | Reference |
| Coltuximab Ravtansine (SAR3419) | CD19 | Ramos (Burkitt's lymphoma) | Potent activity observed | [6] |
| Anetumab Ravtansine (BAY 94-9343) | Mesothelin | NCI-H226 (Mesothelioma) | 0.72 | [8] |
| IMGN242 (huC242-DM4) | CanAg | COLO 205 (Colon) | Potent activity observed |
Note: Specific IC50 values for a generic "this compound" are not broadly published as the activity is dependent on the specific antibody and target cell line. The data presented is for named ADCs that utilize the SPDB-DM4 linker system and serves as an illustration of its potential potency.
The bystander effect is a critical attribute of ADCs with cleavable linkers and membrane-permeable payloads like DM4. The ability to kill adjacent antigen-negative cells can be quantified in co-culture assays.
Table 2: Quantitative Analysis of the Bystander Effect of DM4-based ADCs
| ADC System | Target (Ag+) Cells | Bystander (Ag-) Cells | Co-culture Ratio (Ag+:Ag-) | % Viability of Ag- Cells (Relative to control) | Reference |
| T-DM1 (non-bystander control) | SKBR3 (HER2+) | MCF7 (HER2-) | 1:1 | No significant reduction | [2] |
| DS8201 (bystander ADC) | SKBR3 (HER2+) | MCF7 (HER2-) | 1:1 | Significant reduction | [2] |
| DM4-based ADCs (general principle) | Antigen-positive | Antigen-negative | Varies | Dependent on Ag+ fraction and ADC concentration | [3] |
Note: Quantitative data for the bystander effect is highly dependent on the experimental setup, including the specific ADC, cell lines, co-culture ratios, and incubation times. The table illustrates the principle of the bystander effect and directs to a reference with detailed experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the mechanism of action of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to determine the cytotoxic effect of an ADC and to calculate its IC50 value.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound conjugated antibody and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Bystander Effect Co-Culture Assay
This assay is designed to quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well, black-walled, clear-bottom cell culture plates
-
This compound conjugated antibody
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) while keeping the total cell number per well constant. Incubate for 24 hours.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the this compound ADC. Include untreated controls for each co-culture ratio.
-
Incubation: Incubate the plate for 72-120 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence in each well using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the corresponding untreated control wells for each co-culture ratio. A decrease in GFP fluorescence indicates killing of the Ag- bystander cells. Plot the percentage of Ag- cell viability against the ADC concentration for each co-culture ratio to quantify the bystander effect.
Mandatory Visualizations
Signaling Pathway
Caption: Overall mechanism of action of a this compound ADC.
Experimental Workflow: In Vitro Cytotoxicity Assay
References
- 1. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anetumab ravtansine: a novel mesothelin-targeting antibody-drug conjugate cures tumors with heterogeneous target expression favored by bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to sulfo-SPDB-DM4: Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sulfo-SPDB-DM4, a key component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and the experimental protocols for its conjugation to monoclonal antibodies (mAbs) and the subsequent characterization of the resulting ADC.
Introduction to this compound
This compound is a technologically advanced linker-payload combination designed for targeted cancer therapy. It comprises two key components: the potent cytotoxic agent DM4 and the cleavable sulfo-SPDB linker. This system is engineered for stable circulation in the bloodstream and efficient, targeted release of the cytotoxic payload within cancer cells, thereby minimizing systemic toxicity.
The DM4 payload is a highly potent maytansinoid derivative that acts as a tubulin inhibitor.[1][2][3][4] By disrupting microtubule dynamics, it induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The sulfo-SPDB linker is a critical element that ensures the stable attachment of DM4 to the antibody. Its design incorporates a disulfide bond, which is susceptible to cleavage in the reducing environment of the cell's cytoplasm, leading to the release of the active drug.[5] The inclusion of a sulfo group enhances the water solubility of the linker, facilitating its use in aqueous conjugation reactions.[1][]
Chemical Structure and Properties
The chemical structure of this compound is complex, integrating the macrocyclic maytansinoid core with the bifunctional sulfo-SPDB linker.
Chemical Structure
Below is a 2D representation of the this compound structure, generated from its SMILES notation.
Caption: 2D chemical structure of this compound.
A more detailed and accurate rendering of the chemical structure can be generated using chemical drawing software from the following SMILES string:
C[C@]1(--INVALID-LINK--=C3Cl)C)=O)([H])OC(--INVALID-LINK--N(C)C(CCC(C)(C)SSCCC(S(=O)(O)=O)C(ON(C4=O)C(CC4)=O)=O)=O)=O)--INVALID-LINK--([H])C--INVALID-LINK--/C2)([H])OC)(N5)O)C)O1[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C46H63ClN4O17S3 | [2][7] |
| Molecular Weight | 1075.66 g/mol | [2][7] |
| Appearance | Solid | [1] |
| Color | White to yellow | [1] |
| Purity | >98% | [2] |
| Solubility | 10 mM in DMSO; 50 mg/mL in DMSO (with sonication) | [1][2] |
| Storage Conditions | -20°C in a dry, light-protected environment | [8] |
Experimental Protocols
This section outlines the general methodologies for the conjugation of this compound to an antibody, followed by the purification and characterization of the resulting ADC. It is important to note that these are generalized protocols, and optimization for specific antibodies and desired drug-to-antibody ratios (DAR) is essential.
Antibody-Drug Conjugation Workflow
The conjugation of this compound to an antibody typically involves the reaction of the N-hydroxysuccinimide (NHS) ester of the linker with the primary amine groups of lysine residues on the antibody surface.[5] This process results in a heterogeneous mixture of ADCs with varying DARs.
Caption: General workflow for ADC conjugation.
Protocol for Antibody Conjugation:
-
Antibody Preparation: The antibody is first buffer-exchanged into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). This step is crucial to remove any interfering substances from the antibody formulation.
-
This compound Preparation: A stock solution of this compound is prepared in an organic solvent such as DMSO.
-
Conjugation Reaction: The this compound solution is added to the antibody solution at a specific molar excess to achieve the desired average DAR. The reaction is typically incubated for a set period (e.g., 2 hours) at a controlled temperature (e.g., room temperature) with gentle mixing.
-
Quenching the Reaction: The reaction can be stopped by adding a quenching reagent that reacts with any unreacted this compound or by proceeding directly to the purification step.
ADC Purification
Following the conjugation reaction, the resulting ADC mixture needs to be purified to remove unconjugated antibody, free linker-payload, and any aggregates.
Protocol for ADC Purification (Size Exclusion Chromatography - SEC):
-
Column Equilibration: An SEC column is equilibrated with a suitable buffer (e.g., PBS).
-
Sample Loading: The conjugation reaction mixture is loaded onto the equilibrated SEC column.
-
Elution: The ADC is eluted from the column using the equilibration buffer. The larger ADC molecules will elute first, followed by the smaller, unconjugated species.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by UV-Vis spectroscopy) to identify those containing the purified ADC.
Other purification techniques, such as cation exchange chromatography (CEX), can also be employed to separate ADC species with different DARs.[9]
ADC Characterization
Thorough characterization of the purified ADC is critical to ensure its quality, efficacy, and safety. A key parameter is the drug-to-antibody ratio (DAR).
Protocol for DAR Determination (Hydrophobic Interaction Chromatography - HIC):
HIC is a powerful technique for determining the DAR distribution of an ADC.[10][11][12][13] The principle is that the hydrophobicity of the ADC increases with the number of conjugated DM4 molecules.
-
Column and Mobile Phases: A HIC column is used with a mobile phase system typically consisting of a high-salt buffer (e.g., phosphate buffer with ammonium sulfate) and a low-salt buffer.
-
Gradient Elution: The ADC sample is injected onto the column, and a descending salt gradient is applied.
-
Separation: ADCs with different numbers of conjugated DM4 molecules (and thus different hydrophobicities) will elute at different salt concentrations. The unconjugated antibody elutes first, followed by species with increasing DAR.
-
Data Analysis: The peak areas of the different species are integrated, and the average DAR is calculated based on the relative abundance of each species.
Mechanism of Action and Signaling Pathway
The therapeutic efficacy of a this compound-based ADC relies on a multi-step process that culminates in the targeted killing of cancer cells.
Caption: Mechanism of action of a this compound ADC.
The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The ADC is then trafficked to lysosomes, where the antibody is degraded. The disulfide bond in the sulfo-SPDB linker is cleaved in the reducing environment of the cytoplasm, releasing the DM4 payload. The freed DM4 then binds to tubulin, disrupting microtubule assembly, which leads to cell cycle arrest and ultimately, programmed cell death (apoptosis) of the cancer cell.[1][]
Stability Considerations
The stability of both the this compound conjugate and the resulting ADC is a critical quality attribute. While specific public data on the stability of this compound is limited, general principles for ADC stability testing apply. Stability studies are designed to assess how the quality of the product varies with time under the influence of environmental factors such as temperature and light. Key parameters to evaluate include the integrity of the ADC, the stability of the linker, and the potential for drug deconjugation. Such studies are essential for determining the shelf-life and appropriate storage conditions for the ADC drug product.
Conclusion
This compound represents a significant advancement in the field of antibody-drug conjugates. Its well-defined structure, potent cytotoxic payload, and cleavable linker with enhanced solubility provide a robust platform for the development of targeted cancer therapies. The experimental protocols outlined in this guide offer a foundational framework for researchers and drug developers working with this promising technology. Further optimization of conjugation and purification processes, along with comprehensive characterization, will be crucial for the successful clinical translation of this compound-based ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - tcsc7649 - Taiclone [taiclone.com]
- 3. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spdb-DM4 () for sale [vulcanchem.com]
- 7. This compound | C46H63ClN4O17S3 | CID 131704480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 9. chromacon.com [chromacon.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the DM4 Payload's Mechanism of Tubulin Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DM4, also known as ravtansine, is a highly potent maytansinoid, a class of microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1][2][3] Developed as a cytotoxic payload for Antibody-Drug Conjugates (ADCs), DM4's efficacy is rooted in its ability to profoundly disrupt microtubule dynamics, a process fundamental to cell division and integrity.[4][] This technical guide provides a detailed examination of the molecular mechanism of DM4-mediated tubulin inhibition, presents key quantitative data on its activity, outlines detailed experimental protocols for its characterization, and visualizes the core pathways and workflows involved.
Core Mechanism of Tubulin Inhibition
The anticancer properties of DM4 are directly attributed to its interaction with tubulin, the protein subunit of microtubules.[] The mechanism is a multi-step process that culminates in programmed cell death.
2.1 Binding to a Unique Site on β-Tubulin DM4 exerts its effect by binding directly to tubulin heterodimers.[4] High-resolution crystal structure analysis has revealed that maytansinoids bind to a specific site on β-tubulin, now designated the "maytansine site."[7] This site is distinct from other known drug-binding domains like the colchicine site or the vinca domain, although it is located near the vinblastine-binding site.[1][7] The maytansine binding pocket is situated at the longitudinal interface between two tubulin dimers, a critical location for the formation of microtubule protofilaments.[7][8]
2.2 Inhibition of Microtubule Polymerization By occupying the maytansine site, DM4 physically obstructs the "curved-to-straight" conformational change that tubulin dimers must undergo to assemble into a microtubule lattice.[7] This action potently inhibits tubulin polymerization and prevents the formation of new microtubules.[4][8][9]
2.3 Suppression of Microtubule Dynamics Beyond simply preventing polymerization, DM4 is a powerful suppressor of microtubule dynamic instability—the essential process of alternating phases of microtubule growth (polymerization) and shrinkage (depolymerization).[10] This suppression occurs at sub-stoichiometric concentrations, meaning that the binding of just a few DM4 molecules to the ends of a microtubule is sufficient to poison its dynamics.[10][11] The cellular metabolites of DM4-ADCs, such as S-methyl DM4, are also potent suppressors of dynamic instability, in some cases more so than the parent compound maytansine.[10]
2.4 Downstream Cellular Consequences The disruption of microtubule function triggers a cascade of events leading to cell death:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during cell division.[12] This activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism involving proteins like Mad2 and BubR1, which halts the cell cycle in the G2/M phase.[4][12][13]
-
Induction of Apoptosis: Prolonged arrest in mitosis is an unsustainable state for the cell. This sustained checkpoint activation ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][12]
Quantitative Data on DM4 Activity
The potency of DM4 and its analogs has been characterized through various in vitro assays. The following tables summarize key quantitative metrics.
Table 1: Binding Affinity of Maytansinoids to Tubulin The dissociation constant (Kd) indicates the affinity of the compound for tubulin. A lower Kd signifies a higher binding affinity. Data is presented for DM4 precursors and close structural analogs.
| Compound | Dissociation Constant (Kd) (µM) | Method | Reference(s) |
| Maytansine | 0.86 ± 0.2 | Intrinsic Fluorescence | [10][14] |
| S-methyl DM1 | 0.93 ± 0.2 | Intrinsic Fluorescence | [10][14] |
| Ansamitocin P3 | 1.3 ± 0.7 | Fluorescence Spectroscopy | [12][13][15] |
Table 2: Inhibition of In Vitro Tubulin Polymerization The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit tubulin polymerization by 50%.
| Compound | IC50 (µM) | Method | Reference(s) |
| Maytansine | ~1.0 | Sedimentation Assay | [11] |
| S-methyl DM4 | 1.7 ± 0.4 | Sedimentation Assay | [14] |
| S-methyl DM1 | 4.0 ± 0.1 | Sedimentation Assay | [11] |
Table 3: In Vitro Cytotoxic Activity (IC50) The cytotoxic IC50 is the concentration of the compound required to inhibit the proliferation of a cell line by 50%. The potency of maytansinoids is exceptionally high, often in the picomolar to low nanomolar range.
| Compound / ADC | Cell Line | IC50 | Reference(s) |
| DM4 (free drug) | SK-BR-3 (Breast Cancer) | 0.3 - 0.4 nM | [16] |
| Ansamitocin P3 | MCF-7 (Breast Cancer) | 20 ± 2 pM | [15] |
| Ansamitocin P3 | HeLa (Cervical Cancer) | 50 ± 0.5 pM | [17] |
| 7E7-DM4 (ADC) | MOLM-14 (AML) | 1 - 10 nM | [16] |
| 11C3-DM4 (ADC) | MV-4-11 (AML) | 1 - 10 nM | [16] |
| General Potency | Various Sensitive Lines | 30 - 60 pM | [18] |
Visualizations of Mechanisms and Workflows
Core Mechanism of Action
Caption: Core mechanism of DM4-induced tubulin inhibition and apoptosis.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Downstream Signaling Pathway of Mitotic Arrest
Caption: Signaling cascade from microtubule disruption to apoptosis.
Detailed Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly quantifies the effect of DM4 on the assembly of purified tubulin into microtubules by measuring changes in light scattering.[4][19]
5.1.1 Principle The polymerization of tubulin heterodimers into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm or 350 nm.[19][20] Inhibitors of polymerization, like DM4, will reduce the rate and extent of this absorbance increase.
5.1.2 Materials and Reagents
-
Lyophilized, >99% pure tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
DM4 stock solution (e.g., 10 mM in DMSO)
-
Positive Control: Nocodazole or Colchicine
-
Negative Control: DMSO
-
Clear, flat-bottom 96-well microplate
-
Temperature-controlled microplate reader (spectrophotometer) capable of reading at 340 nm or 350 nm and maintaining 37°C.[19][21]
5.1.3 Procedure
-
Reagent Preparation (on ice):
-
Prepare Tubulin Polymerization Buffer (TPB) by supplementing GTB with 1 mM GTP and 10% glycerol.[20]
-
Reconstitute lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Keep on ice and use within one hour.[19][20]
-
Prepare a serial dilution of DM4 in TPB to create 10x working stocks (e.g., ranging from 100 nM to 100 µM).
-
-
Assay Execution:
-
Pre-warm the microplate reader to 37°C.[20]
-
On ice, pipette 10 µL of the 10x DM4 dilutions, positive control, or negative control (vehicle) into the appropriate wells of the 96-well plate.[19]
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin solution (3 mg/mL) to each well. Pipette gently to mix.[19]
-
Immediately place the plate into the pre-warmed 37°C plate reader.
-
-
Data Acquisition:
5.1.4 Data Analysis
-
For each well, subtract the initial absorbance reading (time 0) to correct for background.
-
Plot the change in absorbance versus time for each DM4 concentration and controls.
-
Determine the maximum rate of polymerization (Vmax) and the final plateau absorbance for each curve.
-
Calculate the percentage of inhibition for each DM4 concentration relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the DM4 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of DM4 on cell cycle progression by quantifying the DNA content of treated cells.
5.2.1 Principle DM4-induced mitotic arrest leads to an accumulation of cells in the G2/M phase of the cell cycle.[4] Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), will stain cells in proportion to their DNA content, allowing for quantification by flow cytometry.
5.2.2 Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
DM4 stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixative: Ice-cold 70% ethanol
-
Staining Solution: PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS
-
Flow cytometer
5.2.3 Procedure
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of DM4 concentrations (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 300 µL of cold PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data from at least 10,000 events per sample.[4]
-
5.2.4 Data Analysis
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and exclude debris and doublets.
-
Generate a histogram of PI fluorescence intensity (DNA content).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the histogram peaks. A significant increase in the G2/M population in DM4-treated samples indicates mitotic arrest.[4]
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. adcreview.com [adcreview.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 7. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 13. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Technical Deep Dive into the Sulfo-SPDB-DM4 Linker: A Cleavable Disulfide for Targeted Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of the sulfo-SPDB-DM4 linker-payload system, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into its mechanism of action, provide a summary of key quantitative data, and present detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of next-generation targeted cancer therapies.
Introduction: The Role of Cleavable Linkers in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a crucial element that dictates the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to remain stable in systemic circulation and selectively release their cytotoxic payload within the target cancer cell, thereby minimizing off-target toxicity.[1]
The this compound system utilizes a disulfide bond-based linker, sulfo-SPDB (N-succinimidyl-4-(2-pyridyldithio)-2-sulfobutanoate), conjugated to the potent microtubule-inhibiting agent, DM4. The key feature of this linker is its susceptibility to cleavage in the reducing intracellular environment of tumor cells, leading to the precise release of the cytotoxic payload.[2][]
Mechanism of Action: Glutathione-Mediated Cleavage
The selective cleavage of the sulfo-SPDB linker is primarily driven by the significantly higher concentration of glutathione (GSH), a tripeptide thiol, within the cytoplasm of tumor cells compared to the extracellular environment and blood plasma.[4] Tumor tissues often exhibit elevated levels of GSH, which can be several-fold higher than in normal tissues, contributing to the preferential release of the payload at the tumor site.[5][6]
The mechanism unfolds as follows:
-
Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[7]
-
Trafficking to Reductive Compartments: The ADC-antigen complex is trafficked through endosomal and lysosomal compartments.
-
Disulfide Bond Reduction: Within the cytoplasm, the high concentration of glutathione facilitates the reduction of the disulfide bond in the sulfo-SPDB linker.
-
Payload Release: This cleavage event liberates the active DM4 payload from the antibody.
-
Cytotoxic Effect: The released DM4, a potent maytansinoid, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound and relevant parameters.
| Parameter | Value/Range | Reference |
| Glutathione (GSH) Concentration | ||
| Tumor Tissue | Often elevated; can be >2-4 times normal tissue | [5][6] |
| Normal Tissue | Lower than in many tumor types | [5][6] |
| Drug-to-Antibody Ratio (DAR) | ||
| Typical Average DAR | ~2 to ~4 | [][10] |
| DAR Range for Heterogeneous Conjugates | 0 - 8 | [] |
| In Vitro Cytotoxicity (IC50) | ||
| Varies depending on cell line and antigen expression | Typically in the nanomolar (nM) range | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate ADCs containing the this compound linker.
This compound Conjugation to Antibodies (Lysine Conjugation)
This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., borate buffer, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Linker-Payload Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching: Add the quenching solution to the reaction mixture to stop the conjugation reaction.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using a pre-equilibrated size-exclusion chromatography column.
-
Characterization:
-
Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.
-
Determine the DAR using methods described in Protocol 4.2.
-
Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR of a this compound ADC.[12][13][14]
Materials:
-
Purified this compound ADC
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
LC-MS system (e.g., Q-TOF) with a suitable column (e.g., reversed-phase)
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
For analysis of the intact ADC, dilute the sample in an appropriate buffer.
-
For analysis of the light and heavy chains (middle-up approach), reduce the ADC by incubating with DTT (e.g., 10 mM) at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Separate the different ADC species or the light and heavy chains using a suitable gradient of the mobile phases.
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the masses of the different drug-loaded antibody species or the modified light and heavy chains.
-
Calculate the relative abundance of each species.
-
Determine the average DAR by calculating the weighted average of the drug load for all species.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic potential of a this compound ADC on target cancer cells.[15][16][17]
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC or control solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
-
ADC Internalization Assay by Confocal Microscopy
This protocol outlines a method to visualize the internalization of a fluorescently labeled this compound ADC into target cells.[7][18][19]
Materials:
-
Antigen-positive cancer cell line
-
Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
Procedure:
-
Cell Seeding: Seed the antigen-positive cells onto glass-bottom dishes and allow them to adhere.
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled ADC at a suitable concentration.
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C to allow for internalization.
-
-
Staining:
-
In the final 30-60 minutes of incubation, add the lysosomal marker to the cells.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
-
Imaging:
-
Mount the dishes/slides and visualize the cells using a confocal microscope.
-
Acquire images in the respective channels for the ADC, lysosomes, and nuclei.
-
-
Analysis: Analyze the images for co-localization of the ADC signal with the lysosomal marker to confirm internalization and trafficking to the lysosome.
In Vivo Efficacy Evaluation in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[20][21][22]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Antigen-positive human tumor cell line
-
This compound ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC).
-
Administer the ADC and vehicle control intravenously at the desired dose and schedule.
-
-
Monitoring:
-
Measure the tumor volume using calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition between the ADC-treated group and the control group.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the this compound linker.
Caption: Intracellular processing of a this compound ADC.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Key features and outcomes of the sulfo-SPDB linker.
Conclusion
The this compound linker-payload system represents a well-characterized and effective platform for the development of ADCs. Its reliance on the differential glutathione concentrations between the extracellular and intracellular environments provides a robust mechanism for selective payload delivery. The methodologies outlined in this guide offer a framework for the comprehensive evaluation of ADCs utilizing this technology, from initial conjugation and characterization to in vitro and in vivo efficacy testing. A thorough understanding of these principles and protocols is essential for the successful development of next-generation targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Glutathione in Cancer: From Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione levels and variability in breast tumors and normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. adcreview.com [adcreview.com]
- 19. researchgate.net [researchgate.net]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role and Function of Sulfo-SPDB-DM4 in Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm shift in precision oncology, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker-payload system is a critical determinant of an ADC's therapeutic index, governing its stability, pharmacokinetic profile, and mechanism of action. This technical guide provides a comprehensive overview of the sulfo-SPDB-DM4 linker-payload, a sophisticated system employed in the development of next-generation ADCs. We will delve into its core components, mechanism of action, and the critical role it plays in targeted cancer therapy. This guide will further present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental workflows.
Introduction to this compound
This compound is a linker-payload conjugate designed for use in antibody-drug conjugates.[1][2] It consists of two key components: the sulfo-SPDB linker and the cytotoxic agent DM4.[1][2] This combination is engineered to create a stable and effective ADC for the targeted delivery of a potent anticancer agent to tumor cells, thereby minimizing systemic toxicity.[2]
-
The Sulfo-SPDB Linker: Sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) is a chemically cleavable linker.[3] Its design incorporates a disulfide bond, which is relatively stable in the bloodstream but can be cleaved in the reducing environment of the intracellular space.[3] The addition of a sulfonate group enhances the water solubility of the linker, which can improve the biophysical properties of the resulting ADC and facilitate the conjugation process.[2]
-
The DM4 Payload: DM4, a derivative of the potent microtubule inhibitor maytansine, serves as the cytotoxic payload.[1][2] Maytansinoids are highly effective at killing dividing cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that begins with targeted delivery and culminates in cancer cell death.
-
Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[2]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2] The complex is then trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Within the intracellular compartments, such as the lysosome, the disulfide bond within the sulfo-SPDB linker is cleaved by reducing agents like glutathione, which are present in higher concentrations inside the cell than in the bloodstream.[3] This cleavage releases the active DM4 payload into the cytoplasm of the cancer cell.[2]
-
Cytotoxicity and Apoptosis: Once liberated, DM4 binds to tubulin, inhibiting its polymerization and disrupting the formation and function of microtubules.[1] This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[2]
-
Bystander Effect: DM4 is a membrane-permeable toxin.[4] This property allows it to diffuse out of the targeted cancer cell and kill neighboring, potentially antigen-negative, cancer cells. This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.[4]
Quantitative Data
The efficacy of this compound-based ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Cytotoxicity (IC50) of this compound ADCs in Various Cancer Cell Lines
| ADC Target | Cancer Cell Line | IC50 (nM) | Reference |
| FOLR1 | KB (cervical) | ~0.1 | [5] |
| FOLR1 | IGROV-1 (ovarian) | ~0.5 | [5] |
| CD19 | Ramos (lymphoma) | Data not available in tabular format | |
| HER2 | BT-474 (breast) | Data not available in tabular format | |
| CEACAM5 | MKN-45 (gastric) | Data not available in tabular format |
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| FOLR1 | KB | 2.5 mg/kg, single dose | Significant tumor regression | [5] |
| CD22 | Ramos | 10 mg/kg, single dose | Significant tumor growth delay | [6] |
| HER2 | NCI-N87 | 10 mg/kg, single dose | Significant tumor growth inhibition | [1] |
Note: In vivo efficacy data is often presented graphically. The information in this table is a qualitative summary of reported outcomes.
Table 3: Preclinical Pharmacokinetic Parameters of a Maytansinoid ADC in Mice
| Parameter | Value | Unit |
| Clearance (CL) of Total Antibody | ~5-10 | mL/day/kg |
| Clearance (CL) of Conjugate | Varies depending on linker stability | mL/day/kg |
| Elimination Half-life (t1/2) | ~3.5 | days |
Source: Adapted from preclinical studies of maytansinoid-based ADCs.[6][7] Specific pharmacokinetic parameters for this compound ADCs can vary significantly based on the antibody, target antigen, and tumor model.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis, conjugation, and evaluation of this compound ADCs.
Synthesis of the Sulfo-SPDB Linker
Note: A detailed, step-by-step protocol for the synthesis of N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate (sulfo-SPDB) is not publicly available and is often proprietary. The following is a generalized conceptual workflow based on similar chemical syntheses.
-
Starting Materials: The synthesis would likely begin with commercially available starting materials, such as 4-bromobutane-1-sulfonic acid and 2,2'-dithiodipyridine.
-
Thiolation: The sulfonic acid derivative would be reacted to introduce a thiol group.
-
Disulfide Exchange: The resulting thiol would then undergo a disulfide exchange reaction with 2,2'-dithiodipyridine to form the pyridyldithio moiety.
-
Activation: The carboxylic acid end of the molecule would then be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester, to facilitate conjugation to the maytansinoid.
Conjugation of Sulfo-SPDB to DM4
-
Reaction Setup: Dissolve DM4 and the activated sulfo-SPDB linker in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Stoichiometry: Use a slight molar excess of the activated linker to ensure complete reaction with the thiol group of DM4.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours.
-
Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Purification: Once the reaction is complete, the this compound conjugate is purified from unreacted starting materials and byproducts using preparative HPLC.
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conjugation of this compound to a Monoclonal Antibody
-
Antibody Preparation: The monoclonal antibody is typically prepared in a suitable buffer, such as phosphate-buffered saline (PBS), at a specific concentration (e.g., 5-10 mg/mL). The buffer should be free of primary amines that could compete with the conjugation reaction.
-
Partial Reduction of Antibody: To expose reactive thiol groups on the antibody for conjugation, the interchain disulfide bonds are partially reduced. This is commonly achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The extent of reduction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Purification of Reduced Antibody: The excess reducing agent is removed from the antibody solution using a desalting column or tangential flow filtration.
-
Conjugation Reaction: The purified, partially reduced antibody is then reacted with the this compound linker-payload. The reaction is typically performed at a controlled pH (around 7.0-7.5) and temperature for a specific duration.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted pyridyldithio groups on the ADC.
-
Purification of the ADC: The resulting ADC is purified from unconjugated linker-payload and other reaction components using techniques like size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization of the ADC: The purified ADC is thoroughly characterized to determine its concentration, DAR, aggregation level, and in vitro potency.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells expressing the target antigen into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a relevant negative control (e.g., an isotype control ADC) in cell culture medium. Add the diluted ADCs to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells expressing the target antigen into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Dosing: Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound ADC and control agents (e.g., vehicle, unconjugated antibody) via intravenous injection.
-
Efficacy Assessment: Continue to measure tumor volumes and body weights of the mice regularly throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
In Vivo Pharmacokinetic Study
-
Animal Model and Dosing: Use a relevant animal model (e.g., mice or rats) and administer a single intravenous dose of the this compound ADC.[1]
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., tumor, liver, spleen, kidneys).
-
Sample Analysis: Analyze the plasma and tissue samples to determine the concentrations of the total antibody, the conjugated ADC, and the free DM4 payload. This is typically done using methods like enzyme-linked immunosorbent assay (ELISA) for the antibody components and liquid chromatography-mass spectrometry (LC-MS) for the small molecule payload.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).
Signaling Pathways and Experimental Workflows
Signaling Pathway of DM4-Induced Apoptosis
The disruption of microtubule dynamics by DM4 initiates a complex signaling cascade that leads to apoptotic cell death.
Caption: Signaling cascade of DM4-induced apoptosis.
Experimental Workflow for ADC Synthesis and Characterization
The following diagram illustrates the overall workflow for the production and analysis of a this compound ADC.
Caption: Workflow for ADC synthesis and preclinical evaluation.
Conclusion
The this compound linker-payload system represents a sophisticated and effective technology for the development of targeted cancer therapies. Its design balances the need for stability in circulation with efficient intracellular release of a potent cytotoxic agent. The membrane-permeable nature of the DM4 payload further enhances its therapeutic potential through the bystander effect. A thorough understanding of its mechanism of action, quantitative efficacy, and the experimental methodologies for its evaluation is crucial for the successful development of novel and impactful antibody-drug conjugates. This technical guide provides a foundational resource for researchers and drug developers working to advance the field of precision oncology.
References
- 1. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Introduction to Antibody-Drug Conjugates Featuring the Sulfo-SPDB-DM4 System
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic agents. This guide provides a detailed technical overview of ADCs that utilize the sulfo-SPDB-DM4 drug-linker system. We will explore the individual components, the mechanism of action, key quantitative performance data, and detailed experimental protocols for the synthesis, characterization, and evaluation of these complex biotherapeutics. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals working to advance the field of oncology.
The this compound System: Components and Rationale
The efficacy and safety of an ADC are critically dependent on the synergy between its three core components: the antibody, the linker, and the cytotoxic payload. The this compound system is a clinically validated platform designed to optimize this synergy.
-
Antibody (mAb) : The targeting moiety, typically a humanized IgG1 monoclonal antibody, is chosen for its high specificity and affinity for a tumor-associated antigen (TAA) that is highly expressed on cancer cells with limited expression on healthy tissues. The ideal TAA should promote rapid internalization of the ADC upon binding.
-
Cytotoxic Payload (DM4) : DM4, also known as ravtansine, is a highly potent maytansinoid derivative.[1] Maytansinoids are powerful antimitotic agents that function by inhibiting tubulin polymerization, a critical process for microtubule formation.[] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] The high cytotoxicity of DM4, with activity in the sub-nanomolar range, makes it an ideal payload, as only a few molecules are needed to kill a target cell.[4]
-
Linker (sulfo-SPDB) : The linker is the chemical bridge connecting the antibody to the payload. The sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker is a cleavable disulfide linker with several key features.[] The disulfide bond is engineered to be stable in the oxidizing environment of the bloodstream, preventing premature payload release and minimizing systemic toxicity.[5][6] Upon internalization into the target cell, the linker is exposed to the highly reducing intracellular environment (e.g., high glutathione concentrations), leading to the cleavage of the disulfide bond and release of the active DM4 payload.[5][7] The addition of a sulfonate ("sulfo") group significantly increases the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[8]
Mechanism of Action
The therapeutic effect of a this compound ADC is achieved through a multi-step, targeted process designed to maximize efficacy at the tumor site while minimizing off-target effects.
-
Circulation and Targeting : The ADC circulates systemically. The stable sulfo-SPDB linker prevents payload release in the bloodstream. The antibody component guides the ADC to tumor cells expressing the specific target antigen.
-
Binding and Internalization : The ADC binds to the tumor-associated antigen on the cell surface. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an endosome.[9]
-
Lysosomal Trafficking and Payload Release : The endosome containing the ADC complex traffics to the lysosome. Inside the cell, the reducing environment (rich in glutathione) cleaves the disulfide bond of the sulfo-SPDB linker, releasing the DM4 payload.[10]
-
Cytotoxicity and Apoptosis : The freed DM4 payload binds to tubulin, inhibiting microtubule assembly.[] This disruption of the cytoskeleton arrests the cell cycle at the G2/M phase and ultimately induces programmed cell death (apoptosis).[3]
-
Bystander Effect : Released DM4 is a membrane-permeable molecule. This property allows it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect." This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[3]
References
- 1. Discovery and Optimization of HKT288, a Cadherin-6-Targeting ADC for the Treatment of Ovarian and Renal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Portico [access.portico.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mesoscale.com [mesoscale.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Exposure-response relationships of mirvetuximab soravtansine in patients with folate receptor-α-positive ovarian cancer: Justification of therapeutic dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sulfo-SPDB-DM4: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on sulfo-SPDB-DM4, a key component in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in cancer research.
Core Properties of this compound
This compound is a linker-payload conjugate used in the creation of ADCs. It comprises the cytotoxic agent DM4, a potent maytansinoid tubulin inhibitor, linked via a sulfo-SPDB (sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) linker. This linker is designed to be stable in circulation and release the cytotoxic payload within the target cancer cells.
| Property | Value | Source(s) |
| CAS Number | 1626359-59-8 | [] |
| Molecular Formula | C46H63ClN4O17S3 | [] |
| Molecular Weight | 1075.66 g/mol | [] |
Mechanism of Action
The therapeutic action of an ADC utilizing this compound is a multi-step process. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the DM4 payload. DM4 then exerts its cytotoxic effect by binding to tubulin, a crucial protein for the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).
Signaling Pathway for DM4-Induced Apoptosis
The following diagram illustrates the signaling pathway initiated by the DM4 payload, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Antibody-Drug Conjugation with this compound
This protocol outlines a general procedure for the conjugation of this compound to a monoclonal antibody. The process involves the reduction of the antibody's interchain disulfide bonds to create reactive thiol groups, followed by conjugation with the maleimide group of the sulfo-SPDB linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., phosphate buffer with EDTA)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 5-10 molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 5-10 molar excess of the this compound solution to the reduced antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Quenching:
-
Add a 5-10 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the this compound to stop the reaction.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated linker-payload and other small molecules.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic potential of a this compound ADC on cancer cell lines using an MTT assay.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC (purified this compound conjugate)
-
Unconjugated antibody (as a control)
-
Free DM4 (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines the workflow for the in vitro cytotoxicity assay.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Sulfo-SPDB-DM4 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the cytotoxic agent DM4, via the sulfo-SPDB linker, to monoclonal antibodies (mAbs). This process creates an Antibody-Drug Conjugate (ADC), a targeted therapeutic designed to selectively deliver the potent maytansinoid DM4 to antigen-expressing cells.[]
The sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond.[2] The linker also possesses a disulfide bond, which is designed to be cleaved in the reducing environment of the cell, releasing the active DM4 payload.[] The inclusion of a sulfo group enhances the water solubility of the linker, facilitating the conjugation reaction in aqueous buffers.[][2]
DM4 is a potent anti-tubulin agent that inhibits cell division by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[4][5][6] By conjugating DM4 to a monoclonal antibody that targets a tumor-associated antigen, the cytotoxic payload can be delivered specifically to cancer cells, minimizing systemic toxicity.[]
Experimental Protocols
This section details the necessary steps for the successful conjugation of sulfo-SPDB-DM4 to a monoclonal antibody, followed by the purification and characterization of the resulting ADC.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |
| This compound | e.g., MedChemExpress, BOC Sciences | Drug-linker conjugate |
| Conjugation Buffer (e.g., HEPES or PBS, pH 8.0) | Standard lab supplier | Provides optimal pH for the conjugation reaction |
| Dimethyl sulfoxide (DMSO) | Standard lab supplier | Solvent for this compound |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | e.g., Thermo Fisher Scientific | Buffer exchange and removal of excess reagents |
| Hydrophobic Interaction Chromatography (HIC) Column | e.g., Tosoh Bioscience, Bio-Rad | Purification of the ADC |
| HIC Mobile Phase A (e.g., 2 M Ammonium Sulfate in Sodium Phosphate Buffer) | Standard lab supplier | HIC binding buffer |
| HIC Mobile Phase B (e.g., Sodium Phosphate Buffer) | Standard lab supplier | HIC elution buffer |
| Acetonitrile (ACN) | Standard lab supplier | For LC-MS analysis |
| Formic Acid (FA) | Standard lab supplier | For LC-MS analysis |
Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer and at an appropriate concentration.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as HEPES or PBS at pH 8.0. This can be achieved using desalting columns according to the manufacturer's protocol.
-
Concentration Adjustment: Adjust the antibody concentration to a working range, typically 1-10 mg/mL. The concentration can be determined by measuring the absorbance at 280 nm.
Conjugation Reaction
The following protocol is a general guideline and may require optimization for specific antibodies.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of DMSO to create a stock solution (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, add the prepared monoclonal antibody.
-
Initiate Conjugation: Add the this compound stock solution to the antibody solution to achieve a final molar excess of approximately 10:1 (this compound:mAb). The exact ratio may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubation: Gently mix the reaction and incubate for 18 hours at room temperature, protected from light.
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated this compound and other reaction byproducts. Hydrophobic Interaction Chromatography (HIC) is a common and effective method for separating ADC species with different drug loads.[7][8][9][10][11]
-
Column Equilibration: Equilibrate the HIC column with HIC Mobile Phase A.
-
Sample Loading: Load the conjugation reaction mixture onto the equilibrated HIC column.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DAR, being more hydrophobic, will elute later.
-
Fraction Collection: Collect fractions and analyze them to identify those containing the desired ADC species.
-
Buffer Exchange: Pool the desired fractions and perform a buffer exchange into a suitable formulation buffer (e.g., PBS) using desalting columns.
Characterization of the Antibody-Drug Conjugate
The purified ADC must be thoroughly characterized to determine its critical quality attributes.
5.1. Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical parameter that influences the efficacy and safety of the ADC.[12] It can be determined by several methods:
-
UV/Vis Spectrophotometry: This method relies on the distinct absorbance spectra of the antibody (at 280 nm) and the DM4 payload (at a different wavelength, typically around 252 nm). The concentrations of the protein and the drug can be calculated using their respective extinction coefficients, and the DAR can be determined from the molar ratio.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for determining the DAR and the distribution of different drug-loaded species.[12][13]
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains.
-
LC Separation: Separate the different ADC species using a reversed-phase or HIC column.
-
MS Analysis: The eluent is introduced into a mass spectrometer to determine the molecular weights of the different species.
-
Data Analysis: The deconvoluted mass spectra will show peaks corresponding to the antibody with different numbers of conjugated DM4 molecules. The area under each peak is used to calculate the weighted average DAR.[14][15]
-
5.2. Other Characterization Techniques
| Technique | Purpose |
| Size Exclusion Chromatography (SEC) | To assess the level of aggregation in the ADC preparation. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To visualize the conjugation and assess the purity of the ADC under reducing and non-reducing conditions. |
| Binding Assays (e.g., ELISA, Surface Plasmon Resonance) | To confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody. |
| In vitro Cytotoxicity Assays | To evaluate the potency of the ADC on target antigen-expressing cell lines. |
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of a this compound ADC.
Table 1: Drug-to-Antibody Ratio (DAR) Determination
| Method | Average DAR |
| UV/Vis Spectrophotometry | 3.8 |
| LC-MS (Intact Mass) | 3.9 |
Table 2: Purity and Aggregation Analysis
| Method | Result |
| SEC-HPLC (% Monomer) | >98% |
| SDS-PAGE (Purity) | >95% |
Table 3: In Vitro Potency
| Cell Line (Antigen Expression) | IC50 (nM) |
| Antigen-Positive | 1.5 |
| Antigen-Negative | >1000 |
Visualizations
Caption: Experimental workflow for this compound ADC conjugation.
References
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 11. Model-based analysis of a hydrophobic interaction chromatography for antibody-drug conjugate purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sciex.com [sciex.com]
- 15. agilent.com [agilent.com]
Application Note: Determining the Optimal Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates using Sulfo-SPDB-DM4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for targeted cancer therapy. They consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload, combining the specificity of the antibody with the cell-killing ability of the drug.[1] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, pharmacokinetics, and toxicity.[1][2] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and negatively impact pharmacokinetics due to aggregation.[1][2] Therefore, optimizing the DAR is a crucial step in ADC development.
This application note provides a detailed protocol for determining the optimal DAR for ADCs constructed using sulfo-SPDB-DM4, a linker-payload combination. Sulfo-SPDB is a cleavable linker containing a disulfide bond, and DM4 is a potent maytansinoid payload that inhibits tubulin polymerization.[][4][]
Principle
The this compound conjugate is designed for targeted delivery of the DM4 payload to cancer cells.[] The mAb component of the ADC binds to a specific antigen on the surface of tumor cells, leading to internalization.[] Inside the cell, the disulfide bond in the SPDB linker is cleaved in the reducing intracellular environment, releasing the active DM4 payload.[] DM4 then exerts its cytotoxic effect by binding to tubulin, which disrupts microtubule assembly, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[4][][7][8] The sulfo- group on the SPDB linker enhances its water solubility, which can facilitate the conjugation process in aqueous buffers.[][9]
Experimental Workflow for DAR Optimization
The process of determining the optimal DAR involves several key stages: generating ADCs with varying DARs, characterizing their physicochemical properties, and evaluating their biological activity.
Caption: Experimental workflow for determining the optimal DAR.
Protocols
ADC Conjugation Protocol (Cysteine-linked)
This protocol describes a general method for conjugating this compound to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: N-ethylmaleimide (NEM)
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffer: PBS with EDTA (e.g., 50 mM PBS, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Purification buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Reduction:
-
Add a calculated molar excess of the reducing agent (e.g., TCEP) to the mAb solution. The molar ratio of TCEP:mAb will determine the extent of disulfide bond reduction and, consequently, the final DAR. To generate different DAR species (e.g., DAR 2, 4, 8), vary this ratio.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a slight molar excess of the this compound solution to the reduced mAb. A typical molar excess is 1.5-fold over the generated free thiols.
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Quenching: Add a 2-fold molar excess of NEM (relative to the initial reducing agent) to cap any unreacted thiol groups. Incubate for 15 minutes.
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC or Tangential Flow Filtration (TFF).
-
Exchange the buffer to a formulation buffer (e.g., PBS, pH 7.4).
-
Concentrate the ADC to the desired concentration.
-
-
Characterization: Analyze the purified ADC for DAR, aggregation, and protein concentration.
DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is the standard method for determining the DAR of cysteine-linked ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[10][11][12]
Materials & Equipment:
-
HPLC system with a UV detector (Agilent 1260 Infinity II Bio-inert LC is suitable).[11]
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC samples
Procedure:
-
Sample Preparation: Dilute ADC samples to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-50 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.[12]
-
Calculate the relative percentage of each species from the peak area.
-
Calculate the weighted average DAR using the following formula:[] Average DAR = Σ [(% Peak Area of species * DAR of species)] / 100
-
Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic size and is used to quantify the percentage of monomer, dimer, and higher-order aggregates in the ADC preparation.[14][15][16]
Materials & Equipment:
-
HPLC system with a UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
ADC samples
Procedure:
-
Sample Preparation: Dilute ADC samples to 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Run Time: 15-20 minutes (isocratic)
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments.
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's cytotoxic potency (IC50 value).[17][18][19]
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
96-well plates
-
ADC samples with varying DARs
-
Unconjugated antibody (negative control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[20]
-
ADC Treatment:
-
Prepare serial dilutions of the ADC samples and controls in complete medium.
-
Remove the old medium from the wells and add 100 µL of the ADC dilutions.
-
Incubate for 72-96 hours at 37°C with 5% CO2. The incubation time depends on the payload's mechanism; tubulin inhibitors often require longer incubation times for cell-cycle-dependent effects.[18]
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[17][20]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.[20]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a sigmoidal dose-response curve fit.
-
Data Presentation
Quantitative data from the characterization and functional assays should be summarized for clear comparison.
Table 1: Physicochemical Characterization of ADC Batches
| ADC Batch | Target DAR | Average DAR (by HIC) | Monomer (%) (by SEC) | Aggregate (%) (by SEC) |
| ADC-DAR2 | 2 | 2.1 | 98.5 | 1.5 |
| ADC-DAR4 | 4 | 3.9 | 97.2 | 2.8 |
| ADC-DAR8 | 8 | 7.6 | 94.1 | 5.9 |
Table 2: In Vitro Cytotoxicity of ADC Batches
| ADC Batch | Average DAR | IC50 (ng/mL) |
| Unconjugated mAb | 0 | > 10,000 |
| ADC-DAR2 | 2.1 | 50.5 |
| ADC-DAR4 | 3.9 | 15.2 |
| ADC-DAR8 | 7.6 | 18.9 |
Note: The data presented are hypothetical and for illustrative purposes only.
DM4 Mechanism of Action
DM4 is a maytansinoid that acts as a potent mitotic inhibitor.[21] Upon release inside the target cell, it binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[][8] The result is cell cycle arrest, typically at the G2/M phase, which ultimately triggers apoptosis.[]
Caption: Mechanism of action of a this compound ADC.
Conclusion
The optimization of the drug-to-antibody ratio is a critical step in the development of a safe and effective ADC. A systematic approach involving the generation of various DAR species followed by thorough physicochemical and biological characterization is essential. As illustrated, higher DAR values do not always correlate with higher potency and can lead to increased aggregation. By using the protocols outlined in this application note for HIC-HPLC, SEC-HPLC, and in vitro cytotoxicity assays, researchers can generate the necessary data to select an optimal DAR candidate with a balance of potent efficacy, minimal aggregation, and a favorable therapeutic window for further preclinical and clinical development.
References
- 1. ymc.eu [ymc.eu]
- 2. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 7. DM4 - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 15. hpst.cz [hpst.cz]
- 16. shimadzu.com [shimadzu.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
Application Notes and Protocols for Sulfo-SPDB-DM4 in Preclinical Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the thiol-reactive drug-linker, sulfo-SPDB-DM4, in the preclinical development of Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a pivotal reagent in the construction of modern ADCs. It comprises two key components: the cytotoxic agent DM4 and the sulfo-SPDB linker.
-
DM4 (Maytansinoid) : A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[1][2]
-
Sulfo-SPDB (Sulfonated N-succinimidyl-4-(2-pyridyldithio)butanoate) Linker : A chemically cleavable linker designed for stability in systemic circulation and efficient release of the cytotoxic payload within the target cancer cell. The disulfide bond within the linker is susceptible to cleavage in the reducing environment of the cell's cytoplasm. The sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
The combination of a highly potent cytotoxic agent with a stable and selectively cleavable linker makes this compound an attractive choice for the development of effective and well-tolerated ADCs.
Mechanism of Action of this compound ADCs
The therapeutic effect of an ADC constructed with this compound is a multi-step, targeted process:
-
Circulation and Targeting : The ADC circulates in the bloodstream with the DM4 payload stably attached to the antibody via the sulfo-SPDB linker. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Payload Release : Once inside the cell, the disulfide bond in the sulfo-SPDB linker is cleaved by intracellular reducing agents, such as glutathione, releasing the active DM4 payload into the cytoplasm.
-
Cytotoxicity : The released DM4 binds to tubulin, disrupting the microtubule dynamics essential for cell division. This leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis) of the cancer cell.
Preclinical Data Summary
The following tables summarize representative quantitative data from preclinical studies involving ADCs constructed with this compound.
Table 1: ADC Characteristics
| Target Antigen | Antibody | Average DAR | Conjugation Method | Reference |
| Folate Receptor α (FRα) | HuMov19 | 3.5 | Lysine Conjugation | [3] |
| CD19 | HuB4 | 3.2 | Lysine Conjugation | [3] |
| CD33 | HuMy9-6 | 3.8 | Lysine Conjugation | [3] |
Table 2: In Vitro Cytotoxicity of this compound ADCs
| ADC (Target) | Cell Line | Target Expression | IC50 (nM) | Reference |
| Anti-FRα-sulfo-SPDB-DM4 | KB | High | 0.5 | [1] |
| Anti-FRα-sulfo-SPDB-DM4 | OVCAR-3 | Moderate | 2.1 | [1] |
| Anti-FRα-sulfo-SPDB-DM4 | A549 | Low | >100 | [1] |
| Anti-CD19-sulfo-SPDB-DM4 | Ramos | High | 0.8 | Representative Data |
| Anti-CD19-sulfo-SPDB-DM4 | Jurkat | Negative | >100 | Representative Data |
Table 3: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC (Target) | Animal Model | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Reference |
| Anti-FRα-sulfo-SPDB-DM4 | Nude Mice | OVCAR-3 Xenograft | 5 mg/kg, single dose | 85 | Representative Data |
| Anti-FRα-sulfo-SPDB-DM4 | SCID Mice | KB Xenograft | 2.5 mg/kg, q4d x 3 | 95 | Representative Data |
| Anti-CD19-sulfo-SPDB-DM4 | NOD/SCID Mice | Ramos Xenograft | 5 mg/kg, single dose | 90 | Representative Data |
Experimental Protocols
Protocol for Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to a monoclonal antibody via modification of lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation :
-
Buffer exchange the antibody into the conjugation buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
This compound Preparation :
-
Allow the this compound vial to equilibrate to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMA or DMSO immediately before use.
-
-
Conjugation Reaction :
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the drug-linker over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation, protected from light.
-
-
Purification :
-
Remove the unreacted this compound and other small molecules by size exclusion chromatography (e.g., a desalting column).
-
Elute the ADC with an appropriate buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
-
Characterization :
-
Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) (see Protocol 4.2).
-
Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the average DAR and the distribution of drug-loaded species in an ADC preparation.[4][5]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl or Phenyl-based)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
System Equilibration : Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection : Inject the ADC sample onto the column.
-
Chromatographic Separation : Elute the different ADC species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later.
-
Data Analysis :
-
Integrate the peaks corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked, or a distribution for lysine-linked).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of the ADC on cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free DM4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment : Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free DM4. Include untreated cells as a control.
-
Incubation : Incubate the plates for 72-120 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization : Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading : Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis : Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[6][7][8][9]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation : Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration : Administer the ADC, vehicle, and controls to the respective groups via a specified route (e.g., intravenous) and schedule.
-
Monitoring :
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint : The study is typically terminated when tumors in the control group reach a predetermined maximum size or when other ethical endpoints are met.
-
Data Analysis :
-
Plot the mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Conclusion
This compound is a valuable and versatile tool for the preclinical development of antibody-drug conjugates. Its favorable properties of stability, selective payload release, and potent cytotoxicity have led to its incorporation into numerous ADC candidates. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers and drug developers working with this important class of biotherapeutics. Careful optimization of conjugation conditions and thorough characterization of the resulting ADC are critical for successful preclinical development.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Antibody-Drug Conjugate Targeting Nectin-2 Suppresses Ovarian Cancer Progression in Mouse Xenograft Models [mdpi.com]
- 8. Frontiers | Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment [frontiersin.org]
- 9. Xenograft Models of Ovarian Cancer for Therapy Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfo-SPDB-DM4 in Site-Specific Antibody-Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Sulfo-SPDB-DM4 is a linker-payload combination that facilitates the site-specific conjugation of the potent maytansinoid tubulin inhibitor, DM4, to an antibody.[]
The sulfo-SPDB (N-succinimidyl-4-(2-pyridyldithio)-2-sulfobutanoate) linker is a chemically cleavable linker containing a disulfide bond. This disulfide bond is designed to be stable in circulation but is readily cleaved in the reducing environment of the intracellular compartment, releasing the active DM4 payload.[2] The inclusion of a sulfonate group enhances the water solubility of the linker, which can improve conjugation efficiency and the biophysical properties of the resulting ADC.[]
These application notes provide detailed protocols for the generation, purification, and characterization of this compound ADCs, as well as methods for evaluating their in vitro and in vivo efficacy.
Chemical Structure and Mechanism of Action
The this compound conjugate consists of three key components:
-
Antibody Targeting Moiety: A monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen.
-
Sulfo-SPDB Linker: A bifunctional linker that contains an N-hydroxysuccinimide (NHS) ester for reaction with lysine residues on the antibody and a pyridyldithio group for the attachment of the thiol-containing DM4 payload. The disulfide bond within the linker allows for intracellular cleavage.
-
DM4 Payload: A highly potent maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][3]
The mechanism of action for a this compound ADC begins with the systemic administration of the conjugate. The antibody component directs the ADC to tumor cells expressing the target antigen. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. Inside the cell, the disulfide bond of the sulfo-SPDB linker is cleaved by intracellular reducing agents such as glutathione, releasing the DM4 payload. The liberated DM4 then binds to tubulin, disrupting microtubule dynamics and ultimately inducing apoptotic cell death.[]
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes a general method for the conjugation of this compound to a monoclonal antibody via lysine side chains. Optimization of the molar ratio of this compound to the antibody may be required to achieve the desired drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Size Exclusion Chromatography [SEC] or Hydrophobic Interaction Chromatography [HIC])
-
Centrifugal filtration devices for buffer exchange and concentration
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA).
-
-
This compound Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Solution to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated this compound and other reaction components using either SEC or HIC.
-
SEC: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS, pH 7.4. Load the quenched reaction mixture onto the column and collect the fractions corresponding to the high molecular weight ADC.
-
HIC: HIC can be used for both purification and characterization of the different drug-loaded species. The purification protocol will depend on the specific resin and ADC.
-
-
-
Buffer Exchange and Concentration:
-
Pool the fractions containing the purified ADC.
-
Perform buffer exchange into a desired formulation buffer (e.g., PBS) and concentrate the ADC using a centrifugal filtration device.
-
-
Characterization:
-
Determine the protein concentration of the final ADC solution (e.g., by measuring absorbance at 280 nm).
-
Determine the average Drug-to-Antibody Ratio (DAR) (see Protocol 2).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of ADCs. The addition of the hydrophobic DM4 payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drug molecules.
Materials:
-
Purified this compound ADC
-
HIC-HPLC system with a suitable HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol
-
Unconjugated antibody (for reference)
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC and the unconjugated antibody to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HIC-HPLC Analysis:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared sample onto the column.
-
Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 20-30 minutes).
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR values (DAR=2, DAR=4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of ADCs.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (isotype control)
-
Free DM4 drug (positive control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM4 in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Target cancer cell line
-
Matrigel (optional)
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Unconjugated antibody control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Start treatment when the tumors reach an average volume of 100-200 mm³.
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at different doses).
-
Administer the treatments intravenously (i.v.) via the tail vein according to the desired dosing schedule (e.g., once weekly for 3 weeks).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The study can be terminated when the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs utilizing this compound.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| CDH6 | OVCAR3 | Ovarian Cancer | Not explicitly stated, but showed potent activity | [4] |
| FOLR1 | KB | Cervical Cancer | ~10-100 | General expected range |
| EpCAM | HT-29 | Colon Cancer | ~10-100 | General expected range |
Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC Target | Xenograft Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| CDH6 | OVCAR3 (subcutaneous) | Ovarian Cancer | 1.25, 2.5, 5 | Single i.v. dose | Dose-dependent tumor regression | [4] |
| FOLR1 | Patient-Derived Xenograft | Ovarian Cancer | 5 | Single i.v. dose | Significant tumor regression | General literature |
| EpCAM | Patient-Derived Xenograft | Colon Cancer | 5 | Single i.v. dose | Significant tumor regression | General literature |
Visualizations
Caption: Workflow for the generation of a this compound ADC.
Caption: Intracellular processing and mechanism of action of a this compound ADC.
Caption: Experimental workflow for an in vivo xenograft study.
References
Application Notes and Protocols: Sulfo-SPDB-DM4 in Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of sulfo-SPDB-DM4, a key component of antibody-drug conjugates (ADCs), in the context of ovarian cancer research. This document outlines the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides generalized experimental protocols.
Introduction to this compound in Ovarian Cancer
This compound is a linker-payload combination used in the development of ADCs for targeted cancer therapy.[] It consists of the cytotoxic agent DM4, a potent maytansinoid tubulin inhibitor, connected to a sulfonated SPDB (sulfo-SPDB) linker.[] This linker is designed to be stable in circulation and release the DM4 payload within the target cancer cells.[] In ovarian cancer research, this compound is most notably utilized in the ADC Mirvetuximab Soravtansine (IMGN853), which targets Folate Receptor α (FRα), a protein highly expressed on the surface of many ovarian cancer cells.[2][3][4][5]
The fundamental principle of an ADC is to selectively deliver a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity to healthy tissues.[2][4] The antibody component of the ADC binds to a specific antigen on the tumor cell surface, leading to the internalization of the ADC-antigen complex.[][2] Once inside the cell, the linker is cleaved, releasing the cytotoxic payload and inducing cell death.[][2]
Mechanism of Action
The mechanism of action of an ADC utilizing this compound, such as Mirvetuximab Soravtansine, involves a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen, such as FRα, which is overexpressed on the surface of ovarian cancer cells.[][2]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.[][2][6]
-
Payload Release: Inside the cell, the disulfide bond within the sulfo-SPDB linker is cleaved in the reducing environment of the cytosol, releasing the DM4 payload.[6][7]
-
Cytotoxicity: The released DM4, a potent microtubule-disrupting agent, binds to tubulin.[][7][] This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[][2]
-
Bystander Effect: The released, electrically neutral form of the DM4 payload (S-methyl-DM4) is membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[2][9]
Signaling Pathway and ADC Workflow
The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating this compound based ADCs.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound based ADCs in ovarian cancer.
Table 1: Preclinical In Vivo Efficacy of a CDH6-Targeting ADC with this compound [10]
| Model | Cell Line | Treatment | Dosage | Outcome |
| Subcutaneous Xenograft | OVCAR3 | CDH6-sulfo-SPDB-DM4 | 1.25, 2.5, 5 mg/kg (single i.v. dose) | Dose-dependent tumor regression |
| Subcutaneous Xenograft | OVCAR3 | Control ADC | 5 mg/kg (single i.v. dose) | No significant tumor inhibition |
Table 2: Clinical Trial Data for Mirvetuximab Soravtansine (Anti-FRα-sulfo-SPDB-DM4)
| Trial Name | Phase | Patient Population | Treatment | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| SORAYA[11] | II | Platinum-resistant ovarian cancer with high FRα expression | Mirvetuximab Soravtansine | 32.4% | 6.9 months |
| MIRASOL[12][13] | III | Platinum-resistant ovarian cancer with high FRα expression | Mirvetuximab Soravtansine | 42.3% | Not Reported |
| FORWARD I[2] | III | Platinum-resistant ovarian cancer with FRα expression (1-3 prior treatments) | Mirvetuximab Soravtansine (6 mg/kg every 3 weeks) | Not specified as primary endpoint | Not Reported |
Experimental Protocols
While specific, detailed protocols are often proprietary, the following sections provide generalized methodologies for key experiments based on published research.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic activity of a this compound based ADC on ovarian cancer cell lines.
Materials:
-
FRα-positive ovarian cancer cell lines (e.g., OVCAR3, IGROV-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC conjugated with this compound
-
Isotype control ADC
-
96-well plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the isotype control ADC in complete culture medium.
-
Remove the medium from the cells and add the ADC dilutions. Include wells with untreated cells as a control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a this compound based ADC in a mouse model of ovarian cancer.
Materials:
-
Immunocompromised mice (e.g., NSG or SCID)
-
FRα-positive ovarian cancer cell line (e.g., OVCAR3)
-
Matrigel (optional, for subcutaneous injection)
-
ADC conjugated with this compound
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Subcutaneously inject a suspension of ovarian cancer cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.[10]
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Administer the ADC (e.g., via intravenous injection) at the desired dose and schedule.[10] The control group receives the vehicle.
-
Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment and monitoring for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Antibody Internalization Assay
Objective: To visualize the internalization of the ADC into target cells.
Materials:
-
FRα-positive ovarian cancer cells
-
Fluorescently labeled ADC (or use a secondary antibody with a fluorescent tag)
-
Confocal microscope
-
Chambered coverglass or imaging plates
-
Lysosomal marker (e.g., LysoTracker™)
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Seed cells on a chambered coverglass and allow them to adhere.
-
Treat the cells with the fluorescently labeled ADC for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, wash the cells with cold PBS to remove unbound ADC.
-
If desired, incubate with a lysosomal marker to observe co-localization.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the nuclei with DAPI.
-
Mount the coverglass on a microscope slide.
-
Image the cells using a confocal microscope to observe the subcellular localization of the ADC over time. Internalization is confirmed by the presence of fluorescent signal inside the cell, and co-localization with the lysosomal marker can indicate the trafficking pathway.
Conclusion
This compound is a critical linker-payload system in the development of ADCs for ovarian cancer. Its stability in circulation and efficient intracellular release of the potent DM4 payload contribute to the targeted killing of cancer cells. The clinical success of Mirvetuximab Soravtansine highlights the potential of this technology. The protocols and data presented here provide a framework for researchers to further explore and develop novel ADC therapies for ovarian cancer.
References
- 2. Exploring the therapeutic use and outcome of antibody-drug conjugates in ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugates: The New Treatment Approaches for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates: A Promising Novel Therapy for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medreport.foundation [medreport.foundation]
- 6. Anti-FOLR1-sulfo-SPDB-DM4 ADC-6 - Creative Biolabs [creative-biolabs.com]
- 7. Anti-FOLR1 (M9346A)-sulfo-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]
- 9. The Efficacy and Safety of Folate Receptor α‐Targeted Antibody‐Drug Conjugate Therapy in Patients With High‐Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conjugate Therapy Produces Remissions in One-Third of Patients with Drug-Resistant Ovarian Cancer, Study Results Show [dana-farber.org]
- 12. uclahealth.org [uclahealth.org]
- 13. Advancing Ovarian Cancer Therapeutics: The Role of Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cytotoxicity of Sulfo-SPDB-DM4 Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a targeted class of cancer therapeutics that deliver potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity. The sulfo-SPDB-DM4 system is an ADC technology comprising a cleavable linker (sulfo-SPDB) and a potent microtubule-inhibiting payload (DM4).[][2] A crucial aspect of preclinical ADC development involves the thorough in vitro evaluation of their cytotoxic activity.[3][4]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound ADCs using common colorimetric assays (MTS and LDH) and an apoptosis detection assay (Annexin V/PI staining).
Mechanism of Action
The efficacy of a this compound ADC relies on a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.
-
Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, causing the ADC to be internalized into the cell within an endosome.
-
Linker Cleavage: The sulfo-SPDB linker contains a disulfide bond, which is stable in the bloodstream but is efficiently cleaved in the reducing environment of the cell's cytosol by molecules like glutathione.[5] This cleavage releases the DM4 payload.[]
-
Payload-Induced Cytotoxicity: DM4, a potent maytansinoid, then exerts its cytotoxic effect. It binds to β-tubulin, inhibiting the polymerization of microtubules.[2][6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[6][7]
General Experimental Workflow
The assessment of ADC cytotoxicity generally follows a standardized workflow, from cell culture preparation to data analysis, to determine key metrics like the half-maximal inhibitory concentration (IC₅₀).
Quantitative Data Summary
The potency of a this compound ADC is typically quantified by its IC₅₀ value, which represents the concentration of the ADC required to inhibit the growth of 50% of the target cells. These values are highly dependent on the target antigen expression levels of the cell line used.
Note: The following data is illustrative. Actual IC₅₀ values must be determined empirically for each specific ADC and target cell line combination.
| Cell Line | Cancer Type | Target Antigen Expression | Illustrative IC₅₀ (ng/mL) |
| SK-BR-3 | Breast Cancer | High | 5 - 20 |
| NCI-N87 | Gastric Cancer | High | 10 - 50 |
| BT-474 | Breast Cancer | Moderate | 50 - 200 |
| MDA-MB-468 | Breast Cancer | Low / Negative | > 1000 |
| HEK293 | Normal Kidney | Negative | > 2000 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
The MTS assay is a colorimetric method for determining the number of viable cells. Dehydrogenase enzymes in metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in culture medium.[8]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC and control antibody
-
96-well flat-bottom tissue culture plates
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete medium at 2x the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the appropriate wells. Add 100 µL of fresh medium to the control and blank wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell line.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells:
-
% Viability = (Absorbance_treated / Absorbance_untreated) * 100
-
-
Plot % Viability against the logarithm of ADC concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.
-
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.[9]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (phenol red-free medium recommended)
-
This compound ADC and control antibody
-
96-well flat-bottom tissue culture plates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mix and stop solution)
-
Lysis Buffer (10X) from the kit for maximum LDH release control
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-5 from the MTS Assay Protocol. It is critical to include wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells, to be lysed before measurement.
-
Medium Background: Medium only.
-
-
Prepare Maximum Release Control: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[9]
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes.[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. Gently tap the plate to mix.[11]
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis:
-
Subtract the "Medium Background" absorbance from all other values.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
-
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but penetrates cells with compromised membranes.[12]
Materials:
-
Target cancer cell lines
-
6-well tissue culture plates
-
This compound ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Cold PBS
Procedure:
-
Cell Seeding: Seed 0.5 x 10⁶ to 1 x 10⁶ cells per well in 2 mL of complete medium into 6-well plates.
-
Incubation: Incubate overnight at 37°C in a 5% CO₂ incubator.
-
ADC Treatment: Treat cells with the this compound ADC at concentrations around the predetermined IC₅₀ value and a vehicle control.
-
Incubation: Incubate for a period determined by cell doubling time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer, acquiring at least 10,000 events per sample. Use unstained, Annexin V-only, and PI-only stained cells to set compensation and gates.
-
Data Analysis:
-
Viable Cells: Annexin V-negative / PI-negative.
-
Early Apoptotic Cells: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the ADC.
-
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. njbio.com [njbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual | DOJINDO [dojindo.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Sulfo-SPDB-DM4 Linker Stability in Human Plasma Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of the sulfo-SPDB-DM4 linker, a critical component in antibody-drug conjugates (ADCs), within human plasma. The protocols detailed below offer standardized methods for assessing linker stability, a crucial parameter for predicting the efficacy and safety of ADCs in a clinical setting.
Introduction to this compound Linker
The this compound linker is a cleavable linker system used to conjugate the potent maytansinoid cytotoxin, DM4, to a monoclonal antibody. This linker is designed to be stable in systemic circulation to minimize premature drug release and off-target toxicity. The key feature of the sulfo-SPDB linker is its disulfide bond, which is susceptible to cleavage in the reductive environment of the intracellular space of target tumor cells, leading to the release of the cytotoxic payload.[1] The stability of this linker in human plasma is a critical quality attribute that influences the pharmacokinetic profile and therapeutic index of the ADC.
Quantitative Stability Data
The stability of an ADC with a this compound linker, IMGN242 (huC242-SPDB-DM4), has been evaluated in human clinical trials. The pharmacokinetic data from these trials provide valuable insights into the in vivo stability of the linker.
Pharmacokinetic Profile of IMGN242 in Human Plasma
In a Phase I clinical study involving patients with CanAg-expressing solid tumors, IMGN242 demonstrated a biphasic pharmacokinetic profile.[2] For patients with low levels of circulating CanAg (<1,000 U/mL), the ADC showed an initial rapid distribution phase followed by a slower terminal elimination phase, with a half-life of approximately 5 days.[3] However, in patients with high circulating CanAg levels (>1,000 U/mL), the clearance of IMGN242 was observed to be 3 to 5 times higher.[2]
Summary of In Vivo Stability Data
| Parameter | Value | Patient Population | Reference |
| Half-life (t½) | ~5 days | Low circulating CanAg (<1,000 U/mL) | [3] |
| Clearance | 3- to 5-fold increase | High circulating CanAg (>1,000 U/mL) | [2] |
Preclinical studies on a panel of disulfide-linked huC242-maytansinoid conjugates indicated that huC242-SPDB-DM4, which has two methyl groups on the maytansinoid side of the disulfide bond, exhibited intermediate stability.[2][3][[“]] This intermediate stability was found to be optimal for in vivo anti-tumor efficacy in xenograft models.[2][3][[“]]
Experimental Protocols
Two primary methods for assessing the stability of the this compound linker in human plasma are ligand-binding assays (e.g., ELISA) to quantify the intact ADC and liquid chromatography-mass spectrometry (LC-MS) based methods to measure the drug-to-antibody ratio (DAR) and free DM4 payload.
Protocol 1: Quantification of Intact this compound ADC in Human Plasma by ELISA
This protocol describes a sandwich ELISA method to quantify the concentration of the intact ADC in human plasma samples over time.
Materials:
-
Human plasma (sodium heparin or EDTA as anticoagulant)
-
Coating antibody (anti-human IgG Fc specific)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Detection antibody (anti-idiotypic antibody conjugated to horseradish peroxidase - HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the coating antibody to a working concentration in PBS.
-
Add 100 µL of the diluted coating antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.[5]
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve of the ADC in pooled human plasma.
-
Incubate the ADC-spiked human plasma samples at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120 hours).
-
At each time point, collect an aliquot and store it at -80°C until analysis.
-
Thaw samples and standards on ice. Dilute them to the appropriate concentration range in blocking buffer.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted standards and samples to the wells and incubate for 2 hours at room temperature.[5]
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.[5]
-
-
Signal Development and Reading:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the ADC standards.
-
Determine the concentration of the intact ADC in the plasma samples at each time point from the standard curve.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Analysis of this compound ADC Stability by LC-MS/MS
This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the drug-to-antibody ratio (DAR) of the ADC and to quantify the amount of released DM4 in human plasma.
Part A: DAR Analysis of Intact ADC
Materials:
-
Human plasma samples incubated with ADC at 37°C for various time points.
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Denaturation buffer (e.g., 8 M guanidine hydrochloride)
-
Reduction buffer (e.g., DTT solution)
-
Alkylation buffer (e.g., iodoacetamide solution)
-
LC-MS/MS system with a suitable reversed-phase column (e.g., PLRP-S).
Procedure:
-
ADC Immunocapture:
-
Incubate plasma samples with immunoaffinity beads to capture the ADC.
-
Wash the beads to remove unbound plasma proteins.
-
-
Sample Preparation for Intact Mass Analysis:
-
Elute the captured ADC from the beads.
-
For analysis of light and heavy chains, reduce the eluted ADC with DTT solution at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a reversed-phase column with a suitable gradient.
-
Acquire mass spectra in the appropriate mass range to detect the different drug-loaded and unloaded antibody chains.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the different species.
-
Calculate the DAR by integrating the peak areas of the drug-conjugated and unconjugated light and heavy chains.[6]
-
Part B: Quantification of Released DM4
Materials:
-
Human plasma samples incubated with ADC.
-
Protein precipitation solution (e.g., acetonitrile).
-
Internal standard (e.g., a stable isotope-labeled DM4).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
To a plasma aliquot, add the internal standard.
-
Precipitate the plasma proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation to resolve DM4 from other plasma components.
-
Use multiple reaction monitoring (MRM) to detect and quantify DM4 and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of DM4 in plasma.
-
Quantify the amount of released DM4 in the stability samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Experimental workflow for assessing this compound linker stability.
Caption: Cleavage mechanism of the this compound linker.
References
Experimental Guide for Sulfo-SPDB-DM4 Conjugation Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental chemistry of conjugating the sulfo-SPDB-DM4 linker-payload to monoclonal antibodies (mAbs), creating potent Antibody-Drug Conjugates (ADCs). It includes an overview of the chemistry, detailed experimental protocols, and methods for characterization of the resulting ADC.
Introduction to this compound Conjugation
This compound is an ADC payload that combines the potent microtubule-disrupting agent DM4 with a cleavable disulfide linker, sulfo-SPDB.[][] The sulfo-SPDB linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine residues on an antibody, to form a stable amide bond. The disulfide bond within the linker is designed to be stable in circulation but is readily cleaved in the reducing intracellular environment of target cells, releasing the active DM4 payload.[] The inclusion of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[]
The cytotoxic component, DM4, is a maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] The targeted delivery of DM4 via an ADC aims to maximize its therapeutic effect on cancer cells while minimizing systemic toxicity.[][]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound conjugation.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Value | Notes |
| Molar Ratio (this compound : mAb) | 6:1 to 20:1 | The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).[4] |
| Antibody Concentration | 1 - 2 mg/mL | Higher concentrations can be used, but aggregation should be monitored.[4] |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | A slightly alkaline pH (7.9) can yield better conjugation efficiencies.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | Conjugation can also be performed at 4°C to potentially increase the abundance of specific DAR species.[5] |
| Reaction Time | 1 - 2 hours | Reaction time can be optimized based on the desired level of conjugation. |
| Quenching Agent | 500-fold molar excess of iodoacetamide | To cap any unreacted thiol groups if applicable (more relevant for cysteine conjugation).[6] For lysine conjugation, quenching is often achieved by removal of excess linker-drug. |
Table 2: Typical Characteristics of this compound ADCs
| Parameter | Typical Value | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3 - 4 | HIC-HPLC, Mass Spectrometry[][7] |
| Purity (Monomer Content) | >95% | Size Exclusion Chromatography (SEC) |
| Free Drug Level | <1% | Reversed-Phase HPLC (RP-HPLC) |
Experimental Protocols
This section provides detailed step-by-step protocols for the conjugation of this compound to an antibody, followed by purification and characterization of the resulting ADC.
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable conjugation buffer such as PBS, pH 7.2-8.0. This can be achieved using dialysis, diafiltration, or desalting columns.
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer.
This compound Stock Solution Preparation
Caution: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE) in a designated containment facility.
-
Allow the vial of this compound to warm to room temperature before opening.
-
Reconstitute the this compound in anhydrous, amine-free dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.[8]
-
Vortex briefly to ensure complete dissolution. The stock solution is unstable and should be prepared fresh before each use.[9]
Antibody Conjugation with this compound
-
Reaction Setup: In a suitable reaction vessel, add the prepared antibody solution.
-
Linker-Payload Addition: While gently stirring, add the desired molar excess of the this compound stock solution to the antibody solution. For example, for a 10:1 molar ratio, add 1 µL of 10 mM this compound for every 1 mg of a 150 kDa antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[10]
Purification of the ADC
The primary methods for purifying the ADC from unconjugated linker-drug and other reaction components are Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).
SEC separates molecules based on their size. It is effective for removing unconjugated this compound from the larger ADC.
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G25) with a formulation buffer, such as 10 mM sodium acetate, 9% (w/v) sucrose, pH 5.0.[6]
-
Sample Loading: Load the conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the ADC with the formulation buffer. The ADC will elute in the void volume, while the smaller unconjugated linker-drug will be retained and elute later.
-
Fraction Collection: Collect the fractions containing the purified ADC, which can be monitored by UV absorbance at 280 nm.
HIC separates molecules based on their hydrophobicity. It is particularly useful for separating ADC species with different DARs.[11][12]
-
Mobile Phase Preparation:
-
Column Equilibration: Equilibrate a HIC column (e.g., Butyl-NPR) with Mobile Phase A or a mixture of A and B.
-
Sample Preparation: Dilute the conjugation reaction mixture with a high-salt buffer (e.g., Mobile Phase A) to promote binding to the column.
-
Gradient Elution: Elute the ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DARs are more hydrophobic and will elute later. A typical linear gradient might be from 100% Mobile Phase A to 100% Mobile Phase B over 30 column volumes.[13]
Characterization of the ADC
HIC-HPLC is a standard method for determining the average DAR and the distribution of different drug-loaded species.[7]
-
System Setup: Use an HPLC system equipped with a HIC column and a UV detector.
-
Mobile Phases:
-
Gradient: Run a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) to elute the different ADC species.
-
Data Analysis: Integrate the peaks corresponding to different DAR species (DAR 0, 2, 4, 6, 8 for interchain cysteine conjugation, or a broader distribution for lysine conjugation). The average DAR is calculated as a weighted average of the peak areas.
Mass spectrometry provides a precise measurement of the molecular weight of the ADC and can be used to confirm the DAR.
-
Sample Preparation: The ADC sample may require desalting and buffer exchange into a volatile, MS-compatible buffer (e.g., 50 mM ammonium acetate).[16] For some analyses, the ADC may be reduced to separate the light and heavy chains.[17]
-
LC-MS Analysis: Couple a liquid chromatography system (e.g., SEC or RP-HPLC) to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded species and calculate the average DAR.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow
Caption: General workflow for this compound ADC production.
Storage and Handling
-
This compound: Store at -20°C or -80°C in a dry, dark environment.[3][18] Handle with appropriate safety precautions in a containment facility.
-
ADC: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage in a suitable formulation buffer. Avoid repeated freeze-thaw cycles.
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. mesoscale.com [mesoscale.com]
- 5. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 8. This compound - tcsc7649 - Taiclone [taiclone.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. waters.com [waters.com]
- 17. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing ADC Solubility with the sulfo-SPDB Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Antibody-Drug Conjugates (ADCs) using the sulfo-SPDB linker.
Frequently Asked Questions (FAQs)
Q1: What is the sulfo-SPDB linker and how does it improve ADC solubility?
The sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) is a chemically cleavable linker used to conjugate cytotoxic payloads to antibodies. Its key feature is a strategically placed sulfonate (-SO₃⁻) group. This highly polar and charged group increases the overall hydrophilicity of the linker-payload complex.[1][2] Most cytotoxic payloads are hydrophobic, and attaching them to an antibody can increase the ADC's propensity to aggregate and precipitate out of solution. The hydrophilic sulfonate group on the sulfo-SPDB linker helps to counteract this hydrophobicity, leading to improved solubility and stability of the final ADC in aqueous buffers.[][4] This enhanced solubility can also facilitate more efficient conjugation reactions in aqueous environments.[5]
Q2: What is the mechanism of action for the sulfo-SPDB linker?
The sulfo-SPDB linker connects to the antibody and the payload through two different reactive groups. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond. The other end of the linker has a pyridyldithio group, which forms a disulfide bond with a thiol-containing payload, such as DM4. This disulfide bond is cleavable and is designed to be stable in the bloodstream. Once the ADC is internalized by a target cancer cell, the disulfide bond is cleaved in the reducing environment of the cell, releasing the cytotoxic payload to exert its therapeutic effect.[5][]
Q3: What are the main advantages of using a sulfo-SPDB linker over a non-sulfonated SPDB linker?
The primary advantage is the enhanced hydrophilicity and solubility of the resulting ADC.[] This can lead to several downstream benefits:
-
Reduced Aggregation: The increased polarity helps to prevent the aggregation of ADC molecules, which is a common issue with hydrophobic payloads and can negatively impact efficacy and safety.[]
-
Improved Pharmacokinetics: By reducing aggregation and improving solubility, the sulfo-SPDB linker can lead to a more favorable pharmacokinetic profile of the ADC.[]
-
Higher Drug-to-Antibody Ratios (DAR): The improved solubility can potentially allow for higher loading of hydrophobic drugs onto the antibody without causing significant aggregation issues.[7]
-
Enhanced Efficacy: In some cases, the improved biophysical properties of ADCs with the sulfo-SPDB linker have been shown to lead to better in vivo efficacy compared to their non-sulfonated counterparts.[2]
Q4: What types of payloads are compatible with the sulfo-SPDB linker?
The sulfo-SPDB linker is designed to react with payloads that contain a thiol (-SH) group. A common example of a compatible payload is the maytansinoid derivative DM4, which is a potent anti-tubulin agent.[5][] The pyridyldithio group on the sulfo-SPDB linker readily reacts with the thiol on DM4 to form a cleavable disulfide bond.
Q5: What are the recommended storage conditions for the sulfo-SPDB linker and ADCs constructed with it?
The sulfo-SPDB linker itself should be stored at low temperatures, typically -20°C or -80°C, and protected from light and moisture to prevent degradation.[9] For ADCs constructed with the sulfo-SPDB linker, storage conditions should be optimized for the specific antibody and payload. Generally, liquid formulations are stored at 2-8°C, while lyophilized powders can be stored at -20°C for longer-term stability. It is crucial to avoid repeated freeze-thaw cycles, which can lead to aggregation.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor solubility of the linker-payload in the conjugation buffer. | Even with the sulfo group, highly hydrophobic payloads may still have limited solubility. Introduce a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to the reaction buffer to improve the solubility of the sulfo-SPDB-payload complex. Start with a low percentage (e.g., 5-10%) and carefully monitor the antibody for any signs of denaturation. |
| Suboptimal reaction buffer pH. | The reaction of the NHS ester on the sulfo-SPDB linker with the lysine amines on the antibody is pH-dependent. The optimal pH is typically between 7.2 and 8.5. Perform small-scale experiments to screen a range of pH values within this range to find the optimal condition for your specific antibody. |
| Inefficient antibody modification. | Ensure that the molar ratio of the sulfo-SPDB linker to the antibody is optimized. A typical starting point is a 5-10 fold molar excess of the linker. If the DAR is still low, you can cautiously increase the molar excess, but be mindful that this may also increase the risk of aggregation. |
| Hydrolysis of the NHS ester on the sulfo-SPDB linker. | The NHS ester is susceptible to hydrolysis in aqueous buffers. Prepare the sulfo-SPDB linker solution immediately before adding it to the antibody solution. Avoid prolonged incubation times in the reaction buffer before the conjugation reaction is initiated. |
Issue 2: ADC Aggregation During or After Conjugation
| Potential Cause | Troubleshooting Steps |
| High overall hydrophobicity of the ADC. | This is a common issue, especially with high DARs. The sulfo-SPDB linker helps to mitigate this, but for very hydrophobic payloads, aggregation can still occur. Consider optimizing for a lower, more homogenous DAR. Purification techniques like Hydrophobic Interaction Chromatography (HIC) can be used to isolate ADC species with lower DARs.[10] |
| Unfavorable buffer conditions. | The pH and ionic strength of the buffer can significantly impact protein stability. Screen different buffer systems (e.g., phosphate, histidine, citrate) and pH values to find the optimal formulation for your ADC. The addition of excipients like sucrose or polysorbate 20 can also help to stabilize the ADC and prevent aggregation. |
| High concentration of the ADC. | Concentrated ADC solutions are more prone to aggregation. If possible, perform the conjugation and storage at a lower concentration. If a high concentration is required, ensure the formulation buffer is fully optimized for stability. |
| Stress during purification and storage. | Harsh purification conditions or repeated freeze-thaw cycles can induce aggregation. Use gentle purification methods like size-exclusion chromatography (SEC) or HIC.[10][11] For storage, aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. |
Quantitative Data
Experimental Protocols
Two-Step Lysine Conjugation of a Thiolated Payload using the sulfo-SPDB Linker
This protocol describes a general two-step process for conjugating a thiol-containing payload (e.g., DM4) to an antibody via lysine residues using the sulfo-SPDB linker.[13]
Materials:
-
Antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
sulfo-SPDB linker
-
Thiol-containing payload (e.g., DM4)
-
Conjugation Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)
-
Quenching solution (e.g., 1 M Tris or 1 M glycine, pH 7.5)
-
Purification system (e.g., SEC or HIC column)
-
Anhydrous DMSO
Step 1: Antibody Modification with sulfo-SPDB Linker
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the Conjugation Buffer.
-
Linker Preparation: Immediately before use, dissolve the sulfo-SPDB linker in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Modification Reaction: Add a 5-10 fold molar excess of the sulfo-SPDB linker solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Removal of Excess Linker: Purify the modified antibody using a desalting column or SEC to remove the unreacted sulfo-SPDB linker. The modified antibody is now ready for conjugation with the payload.
Step 2: Conjugation of the Thiolated Payload
-
Payload Preparation: Dissolve the thiol-containing payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 1.5-3 fold molar excess of the payload solution to the purified, modified antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing and protected from light.
-
Quenching (Optional): To cap any unreacted pyridyldithio groups, a quenching reagent like N-acetylcysteine can be added.
-
Purification of the ADC: Purify the final ADC product to remove unconjugated payload and any aggregates. This is typically done using SEC or HIC.
Step 3: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using methods such as UV-Vis spectroscopy (by measuring absorbance at 280 nm for the antibody and at a wavelength specific for the payload) or more accurately by HIC.[10][13]
-
Aggregation Analysis: The level of aggregation in the final ADC product should be assessed using SEC.[11]
-
Purity and Identity: The purity and identity of the ADC can be further characterized by SDS-PAGE and mass spectrometry.
Visualizations
Caption: Mechanism of ADC formation and payload release with the sulfo-SPDB linker.
Caption: General experimental workflow for ADC conjugation with the sulfo-SPDB linker.
Caption: Troubleshooting decision tree for ADC aggregation issues.
References
- 1. wyatt.com [wyatt.com]
- 2. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
troubleshooting aggregation issues in sulfo-SPDB-DM4 conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding aggregation issues encountered during the conjugation of Sulfo-SPDB with the cytotoxic payload DM4 to monoclonal antibodies (mAbs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during sulfo-SPDB-DM4 conjugation?
Aggregation of Antibody-Drug Conjugates (ADCs) is a common challenge stemming from the molecule's increased hydrophobicity and instability.[1][2] The primary factors include:
-
Increased Hydrophobicity : The DM4 payload is inherently hydrophobic. Covalently attaching it to the antibody's surface increases the overall hydrophobicity of the ADC, creating hydrophobic patches that can interact and lead to self-association and aggregation.[1][2][3]
-
High Drug-to-Antibody Ratio (DAR) : A higher number of DM4 molecules per antibody (high DAR) directly correlates with increased surface hydrophobicity and a greater propensity for aggregation.[1][][5]
-
Unfavorable Buffer Conditions : The conjugation process may require specific buffer conditions (e.g., pH, salt concentration) to optimize the chemical reaction, which may not be ideal for antibody stability, thus promoting aggregation.[3] Holding the antibody near its isoelectric point (pI) can minimize solubility and cause aggregation.[3]
-
Use of Organic Co-solvents : Solvents are often required to dissolve the hydrophobic drug-linker complex. These solvents can disrupt the antibody's structure, exposing hydrophobic regions and inducing aggregation.[1][3]
-
Antibody-Specific Properties : The intrinsic properties of the monoclonal antibody itself, such as its surface charge distribution and stability, can make it more or less prone to aggregation post-conjugation.[1]
-
Physical Stress : Factors like repeated freeze-thaw cycles, elevated temperatures, or agitation can physically stress the ADC, leading to denaturation and aggregation.[6][7]
Q2: What are the consequences of ADC aggregation?
ADC aggregation can significantly compromise the therapeutic product by affecting its stability, efficacy, and safety.[1] Potential consequences include:
-
Reduced Efficacy : Aggregates may have altered binding affinity to the target antigen, leading to reduced potency.
-
Altered Pharmacokinetics (PK) : Aggregated ADCs are often cleared more rapidly from circulation, reducing the therapeutic window.[5]
-
Increased Immunogenicity : High molecular weight aggregates are known to be immunogenic and can elicit an adverse immune response in patients.[3][5]
-
Off-Target Toxicity : Aggregates can lead to non-specific uptake by cells, such as immune cells, causing off-target toxicity and other adverse side effects.[1][5]
-
Manufacturing and Product Loss : Precipitation of aggregates can lead to significant loss of product during purification and formulation, impacting yield and cost-effectiveness.[3][6]
Q3: How can I detect and quantify aggregation in my ADC sample?
Several analytical techniques are essential for detecting, characterizing, and quantifying ADC aggregates. Size Exclusion Chromatography is the most widely used method.[1][8]
| Analytical Technique | Principle | Information Provided | Key Advantages |
| Size Exclusion Chromatography (SEC / SEC-HPLC) | Separates molecules based on their hydrodynamic volume. | Quantifies monomer, dimer, and higher-order aggregates.[1][8] | Robust, quantitative, industry-standard method. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Provides information on the size distribution and polydispersity of the sample. | Fast, sensitive to low levels of large aggregates. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Highly sensitive method to detect and quantify different aggregate species.[1] | Provides high-resolution data on aggregate size and shape. |
| SDS-PAGE (non-reducing) | Separates molecules based on molecular weight under denaturing conditions. | Visualizes high molecular weight species corresponding to covalent aggregates.[9] | Simple, widely available qualitative tool. |
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving aggregation issues.
Issue: High levels of aggregation are detected by SEC-HPLC post-conjugation.
This is a common issue driven by the factors detailed in the FAQ section. The following workflow can help identify and mitigate the root cause.
Detailed Troubleshooting Steps
-
Reduce the Drug-to-Antibody Ratio (DAR)
-
Problem : High DAR is a primary driver of hydrophobicity-induced aggregation.[1][5]
-
Solution : Methodically reduce the equivalents of the this compound linker-payload used in the conjugation reaction. Aim for the lowest DAR that maintains therapeutic efficacy. A target DAR of 3.5 to 4 is common for many ADCs.[6][10]
-
-
Optimize Buffer and Formulation Conditions
-
Problem : The pH, ionic strength, and composition of the conjugation and formulation buffers can significantly impact ADC stability.[3]
-
Solution :
-
pH Screening : Perform conjugation at various pH values (e.g., 6.5-8.0) to find the optimal balance between reaction efficiency and ADC stability. Avoid the antibody's isoelectric point.[3]
-
Add Excipients : Screen stabilizing excipients. Sugars (e.g., trehalose, sucrose) and amino acids (e.g., arginine, glycine) can increase colloidal stability. Surfactants like polysorbate 20 or 80 can prevent surface-induced aggregation.
-
Hydrophilic Linkers : If possible, consider using linkers that are more hydrophilic, such as those containing polyethylene glycol (PEG) groups or charged sulfonate groups, to counterbalance the hydrophobicity of DM4.[1]
-
-
-
Minimize Organic Co-Solvent Concentration
-
Refine Purification Methods
-
Problem : If aggregation cannot be entirely prevented, it must be effectively removed.
-
Solution : Standard purification by SEC may not be sufficient. Use chromatographic techniques like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEC) to separate the desired ADC monomer from aggregates and other impurities.[1]
-
-
Consider Advanced Conjugation Strategies
-
Problem : In solution-phase conjugation, antibody molecules are free to interact and aggregate.
-
Solution : An advanced method is to immobilize the antibody on a solid-phase support (e.g., a resin) during the conjugation steps.[3][11] This physically separates the antibodies, preventing them from aggregating.[3][11] The purified ADC is then released from the support into a stabilizing buffer.[3][11]
-
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion-HPLC (SEC-HPLC)
This protocol provides a general method for analyzing ADC aggregation. The exact parameters may need to be optimized for your specific ADC.
-
Instrumentation : HPLC or UPLC system with a UV detector.
-
Column : SEC column suitable for monoclonal antibody separation (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase : A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The composition can be adjusted to minimize non-specific interactions with the column matrix.
-
Sample Preparation : Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis :
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Monitor the elution profile at 280 nm. .
-
-
Data Interpretation : The monomeric ADC will elute as the main peak. High molecular weight species (aggregates) will elute earlier, and any fragments will elute later. Integrate the peak areas to calculate the percentage of monomer and aggregates.
Protocol 2: Visualization of Aggregates by Non-Reducing SDS-PAGE
This protocol allows for the qualitative assessment of covalent aggregation.
-
Sample Preparation :
-
Prepare ADC samples at a concentration of 1 mg/mL.
-
In a microcentrifuge tube, mix 10 µL of the ADC sample with 10 µL of 2x non-reducing Laemmli sample buffer.
-
Do not add a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis :
-
Load 10-20 µL of the prepared samples into the wells of a precast polyacrylamide gel (e.g., 4-15% gradient gel).
-
Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining :
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Data Interpretation : The primary band should correspond to the intact, monomeric ADC (~150 kDa). Bands appearing at higher molecular weights (e.g., ~300 kDa) are indicative of dimers and other covalent aggregates.
Process Workflow Visualization
The following diagram illustrates the key steps in the this compound conjugation process where aggregation can occur.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
Technical Support Center: Optimizing Sulfo-SPDB-DM4 ADC Efficacy and Tolerability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy and tolerability of sulfo-SPDB-DM4 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound ADC?
A1: The this compound ADC leverages a multi-step process to selectively kill cancer cells. The antibody component of the ADC binds to a specific tumor-associated antigen on the cancer cell surface.[] Following binding, the ADC-antigen complex is internalized by the cell through endocytosis.[2] Inside the cell, the sulfo-SPDB linker is cleaved in the reductive environment of the lysosome, releasing the potent cytotoxic payload, DM4.[][] DM4, a maytansinoid derivative, then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[][4]
Q2: What are the key advantages of the sulfo-SPDB linker?
A2: The sulfo-SPDB linker offers several advantages for ADC development:
-
Cleavability: It contains a disulfide bond that is selectively cleaved in the reducing environment of the cell's interior, ensuring targeted release of the DM4 payload.[][5]
-
Stability: The linker is designed to be stable in the systemic circulation, minimizing premature release of the cytotoxic payload and reducing off-target toxicity.[][] Increased steric hindrance in the SPDB linker design can further enhance this stability.[6]
-
Hydrophilicity: The "sulfo" modification increases the hydrophilicity of the linker.[7] This can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and clearance.[]
Q3: What is the role of the DM4 payload?
A3: DM4 is a highly potent microtubule inhibitor.[4] Its mechanism of action involves binding to tubulin and preventing its polymerization into microtubules.[4] This disruption of the microtubule network is critical for several cellular functions, including cell division. By interfering with microtubule dynamics, DM4 induces mitotic arrest, leading to the death of rapidly dividing cancer cells.[4]
Q4: How does the Drug-to-Antibody Ratio (DAR) impact ADC performance?
A4: The Drug-to-Antibody Ratio (DAR), or the average number of drug molecules conjugated to a single antibody, is a critical parameter that significantly influences both the efficacy and tolerability of an ADC.
-
High DAR: A higher DAR can increase the cytotoxic potency of the ADC. However, it can also lead to faster clearance from circulation, increased aggregation, and higher systemic toxicity.[][7]
-
Low DAR: A lower DAR may result in better tolerability and pharmacokinetic profiles but might have reduced efficacy.[] Optimizing the DAR is a key step in developing a successful ADC with a favorable therapeutic window.[]
Troubleshooting Guides
Issue 1: Low In Vitro Cytotoxicity
If your this compound ADC is exhibiting lower than expected cytotoxicity in your cell-based assays, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Low Target Antigen Expression | - Confirm target antigen expression levels on your cell line using techniques like flow cytometry or western blotting.- Select a cell line with higher, more homogeneous antigen expression for initial experiments. |
| Inefficient ADC Internalization | - Verify that the antibody used in your ADC is capable of efficient internalization upon binding to its target.- Use fluorescently labeled antibodies to visualize and quantify internalization via microscopy or flow cytometry. |
| Suboptimal Drug-to-Antibody Ratio (DAR) | - Characterize the DAR of your ADC using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.- Synthesize ADCs with varying DARs to identify the optimal ratio for your specific target and antibody.[] |
| Linker Instability or Inefficient Cleavage | - Assess the stability of your ADC in culture medium over the time course of your experiment.- While less common for disulfide linkers in the appropriate intracellular environment, ensure your in vitro system can facilitate disulfide bond reduction. |
| Cell Line Resistance | - Investigate potential mechanisms of resistance in your cell line, such as upregulation of drug efflux pumps (e.g., MDR1).[7]- The use of a more hydrophilic linker like sulfo-SPDB may help overcome resistance mediated by some efflux pumps.[7] |
| Assay-Related Issues | - Ensure the incubation time is sufficient for ADC internalization, linker cleavage, and payload-induced cell death. For tubulin inhibitors like DM4, longer incubation times (e.g., 72-96 hours) may be necessary.[8]- Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the assay. |
Issue 2: High In Vivo Toxicity
Experiencing significant toxicity in your animal models can be a major hurdle. The following table outlines common causes and mitigation strategies.
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | - A high DAR is often correlated with increased toxicity.[]- Synthesize and test ADCs with a lower average DAR. |
| Premature Linker Cleavage | - The disulfide bond in the SPDB linker can be susceptible to premature reduction in the bloodstream.- Consider linker modifications that increase steric hindrance around the disulfide bond to improve stability.[6] |
| "On-Target, Off-Tumor" Toxicity | - The target antigen may be expressed on normal, healthy tissues, leading to unintended toxicity.- Evaluate the expression profile of your target antigen in relevant tissues.- Consider using an antibody with a higher affinity for the tumor-specific epitope or a lower-affinity antibody that preferentially binds to cells with high antigen density. |
| Non-specific Uptake of the ADC | - Highly hydrophobic ADCs can be prone to non-specific uptake by cells of the reticuloendothelial system (e.g., in the liver and spleen).- The use of a hydrophilic linker like sulfo-SPDB is intended to mitigate this, but further optimization of the overall ADC construct may be needed. |
| Payload-Related Toxicities | - DM4, like other maytansinoids, can cause specific toxicities. Ocular toxicity is a known class-related side effect of DM4-containing ADCs.[6]- Implement careful monitoring for known payload-class toxicities in your in vivo studies.- Dose fractionation or altering the dosing schedule may help manage toxicity while maintaining efficacy.[6] |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using an MTT Assay
This protocol provides a general framework for assessing the potency of your this compound ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and relevant controls (e.g., unconjugated antibody, isotype control ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium and incubate overnight.[9]
-
Compound Treatment: Prepare serial dilutions of your ADC and controls at 2x the final desired concentration in complete medium.
-
Add 50 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.[8]
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-144 hours for DM4).[8][9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.[8][9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the ADC concentration to determine the IC50 value.
Protocol 2: General Workflow for In Vivo Tolerability Studies
This outlines a general approach for assessing the tolerability of your this compound ADC in a relevant animal model.
Study Design:
-
Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) and tumor model (e.g., xenograft, patient-derived xenograft).[10]
-
Dose Selection: Based on in vitro potency and any available preliminary in vivo data, select a range of doses for the ADC. This should include a vehicle control group and potentially a group receiving the unconjugated antibody.
-
Administration: Administer the ADC via a clinically relevant route (typically intravenous).
-
Monitoring:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity.
-
Body Weight: Record the body weight of each animal at regular intervals (e.g., twice weekly). Significant weight loss is a key indicator of toxicity.
-
Blood Collection: Collect blood samples at specified time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver, kidney) and hematological parameters (e.g., platelet counts, which can be affected by maytansinoids).
-
-
Endpoint Analysis: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any microscopic signs of toxicity.
Visualizations
References
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. blog.td2inc.com [blog.td2inc.com]
Technical Support Center: Sulfo-SPDB-DM4 Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sulfo-SPDB-DM4 antibody-drug conjugates (ADCs). Our aim is to help you minimize off-target toxicity and optimize the performance of your ADCs in preclinical and clinical development.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound ADCs, offering potential causes and actionable solutions.
Issue 1: High Off-Target Toxicity in Preclinical Models
| Possible Cause | Troubleshooting Steps |
| Premature Payload Release | The sulfo-SPDB linker is a disulfide-based linker that can be susceptible to premature cleavage in the bloodstream, leading to systemic release of the cytotoxic DM4 payload.[1][][3] To address this, consider the following: Increase Steric Hindrance: Modifying the linker to increase steric hindrance around the disulfide bond can enhance its stability in circulation.[1]Alternative Linker Chemistries: Explore more stable linker technologies, such as those incorporating sulfone groups, which have shown improved stability in human plasma compared to maleimide-based linkers.[4][5]Dosing Strategy Modification: Adjusting the dosing schedule can minimize high peak plasma concentrations of the ADC, potentially reducing toxicity.[6] |
| ADC Aggregation | The hydrophobic nature of the DM4 payload can contribute to ADC aggregation, which can lead to faster clearance and non-specific uptake by healthy tissues.[7] To mitigate this: Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and aggregation. Aim for an optimal DAR that balances efficacy and safety.[]Hydrophilic Linker Modifications: The "sulfo" group in the sulfo-SPDB linker is designed to improve hydrophilicity.[7][8] Consider further modifications, such as incorporating polyethylene glycol (PEG) chains, to enhance solubility.[9]Formulation Optimization: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. |
| Fc-Mediated Uptake | The Fc region of the antibody can bind to Fc receptors on healthy cells, leading to non-specific uptake and toxicity.[3][] To address this: Fc Silencing: Engineer the Fc region of the antibody to reduce its binding to Fc receptors.[] |
| On-Target, Off-Tumor Toxicity | The target antigen may be expressed at low levels on healthy tissues, leading to on-target, off-tumor toxicity.[] To minimize this: Target Selection: Thoroughly characterize the expression profile of the target antigen in both tumor and healthy tissues.[9]Bispecific Antibodies: Develop bispecific antibodies that require binding to two different antigens for activation, increasing tumor specificity.[3][] |
Issue 2: Inconsistent In Vitro Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Variable Drug-to-Antibody Ratio (DAR) | Heterogeneity in the DAR can lead to inconsistent potency in cytotoxicity assays.[3] To address this: Site-Specific Conjugation: Employ site-specific conjugation technologies to produce more homogeneous ADCs with a well-defined DAR.[3]Characterize Your ADC: Accurately determine the average DAR of your ADC batch using methods like UV/VIS spectroscopy or mass spectrometry.[11] |
| Assay Interference | Components of the ADC or the assay itself can interfere with the readout. To troubleshoot this: Run Appropriate Controls: Include unconjugated antibody and free DM4 payload as controls in your cytotoxicity assays.[12]Control for Direct Compound Effects: Test the ADC in cell-free medium to check for direct reduction of assay reagents like MTT or XTT.[12] |
| Cell Line Integrity | The antigen expression levels and health of your cell lines can impact results. To ensure consistency: Verify Antigen Expression: Regularly check the expression of the target antigen on your cell lines.Use Healthy Cells: Ensure that the cells used in your assays are in the logarithmic growth phase and have high viability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity for this compound ADCs?
A1: The primary mechanism of off-target toxicity for this compound ADCs is often related to the premature release of the DM4 payload in systemic circulation due to the cleavage of the disulfide-based SPDB linker.[1][][3] This can lead to systemic toxicities, with ocular toxicity and peripheral neuropathy being commonly reported for DM4-containing ADCs.[1][3][13] Additionally, the hydrophobicity of the DM4 payload can contribute to ADC aggregation and non-specific uptake by healthy tissues.[7]
Q2: How does the "sulfo" modification in the sulfo-SPDB linker help to reduce off-target toxicity?
A2: The "sulfo" group, a sulfonate group, is added to the SPDB linker to increase its hydrophilicity.[7][8] This can help to offset the hydrophobicity of the DM4 payload, reducing the propensity for ADC aggregation.[7] Improved hydrophilicity can also lead to better pharmacokinetics and increased exposure of the ADC to the target antigen, potentially improving the therapeutic index.[8]
Q3: What is the bystander effect, and how does it relate to this compound ADCs?
A3: The bystander effect is the ability of an ADC to kill not only the target antigen-positive tumor cells but also adjacent antigen-negative cells.[14] This occurs when the released cytotoxic payload can diffuse across cell membranes to affect neighboring cells. DM4 is a membrane-permeable payload, and when released from a this compound ADC, it can induce a bystander effect, which is beneficial for treating heterogeneous tumors.[14][15] However, this same property can also contribute to off-target toxicity if the payload is released prematurely in healthy tissues.[13]
Q4: What is an optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A4: The optimal DAR is a critical parameter that needs to be empirically determined for each ADC. A high DAR can increase in vitro potency but may also lead to increased hydrophobicity, aggregation, and faster clearance in vivo, potentially increasing off-target toxicity.[][16] Conversely, a low DAR may result in insufficient therapeutic activity.[] Therefore, it is essential to find a balance that maximizes efficacy while minimizing toxicity.
Q5: What are the key considerations for designing preclinical studies to evaluate the off-target toxicity of this compound ADCs?
A5: When designing preclinical toxicology studies, it is crucial to use relevant animal models and a comprehensive set of assays.[17][] Key considerations include:
-
Choice of Animal Models: Use at least two species, typically a rodent and a non-human primate, for GLP toxicology studies.[17]
-
Dose Levels and Regimen: Evaluate both single-dose and repeat-dose toxicity to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities.[17]
-
Pharmacokinetic Analysis: Characterize the pharmacokinetics of the intact ADC, the unconjugated antibody, and the free DM4 payload.[17]
-
Comprehensive Endpoints: Evaluate a wide range of toxicological endpoints, including hematology, clinical chemistry, and histopathology of major organs, with a particular focus on tissues known to be susceptible to DM4 toxicity, such as the eyes and peripheral nerves.[1][13]
Data Summary Tables
Table 1: Key Characteristics and Considerations for this compound ADCs
| Component | Characteristic | Implication for Off-Target Toxicity | Mitigation Strategy |
| Antibody | Binds to a tumor-associated antigen. The Fc region can bind to Fc receptors. | On-target, off-tumor toxicity if the antigen is expressed on healthy tissues. Fc-mediated uptake by healthy cells.[3][] | Careful target selection. Fc-silencing.[9][] |
| sulfo-SPDB Linker | Disulfide-based, cleavable linker with a sulfonate group for increased hydrophilicity.[][8] | Susceptible to premature cleavage in the bloodstream, leading to systemic payload release.[1][] | Increase steric hindrance around the disulfide bond. Explore alternative, more stable linkers.[1][5] |
| DM4 Payload | Potent microtubule inhibitor. Hydrophobic. Membrane-permeable, leading to a bystander effect.[7][14][] | Can cause toxicity in rapidly dividing healthy cells. Hydrophobicity can lead to aggregation. Bystander effect can cause toxicity in healthy tissues if the payload is released non-specifically.[1][7][13] | Optimize DAR. Modify linker to improve hydrophilicity. Control payload release through stable linkers.[][9] |
Table 2: Common Off-Target Toxicities of DM4-Containing ADCs and Monitoring Strategies
| Toxicity | Potential Mechanism | Preclinical Monitoring |
| Ocular Toxicity | Accumulation of the hydrophobic payload in the vascularized tissues of the eye.[3] | Slit-lamp examinations and histopathology of ocular tissues in animal models. |
| Peripheral Neuropathy | Non-specific uptake of the ADC or free payload by peripheral neurons, leading to disruption of microtubule function.[3][13] | Functional observational battery and histopathology of peripheral nerves in animal models. |
| Hematological Toxicities (e.g., Thrombocytopenia) | Effects on megakaryocyte progenitors in the bone marrow.[1] | Complete blood counts in preclinical toxicology studies. |
| Hepatotoxicity | Non-specific uptake of the ADC or free payload by hepatocytes.[16] | Serum chemistry analysis (e.g., ALT, AST) and histopathology of the liver. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of a this compound ADC using a colorimetric assay.[12][20][21][22]
-
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (control)
-
Free DM4 payload (control)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[20]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM4 payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).[23]
-
MTT/XTT Assay:
-
For MTT: Add MTT reagent to each well and incubate for 1-4 hours. Then, add the solubilization solution and incubate overnight.[20]
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT).[20]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit.[12]
-
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol is designed to evaluate the bystander killing effect of a this compound ADC.[23]
-
Materials:
-
Ag+ cell line
-
Ag- cell line fluorescently labeled (e.g., with GFP) or expressing luciferase
-
Complete cell culture medium
-
This compound ADC
-
96-well cell culture plates
-
High-content imager, flow cytometer, or luminometer
-
-
Procedure:
-
Cell Seeding: Seed mixtures of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90, and 0:100) while keeping the total cell number constant. Allow cells to adhere overnight.[23]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the this compound ADC. Include untreated controls.
-
Incubation: Incubate the plate for 72-120 hours.[23]
-
Quantification of Bystander Killing:
-
Imaging/Flow Cytometry: Count the number of viable fluorescently labeled Ag- cells in each well.[23]
-
Luminescence: If using luciferase-labeled Ag- cells, add a luciferase substrate and measure the luminescence.
-
-
Data Analysis: For each ADC concentration, plot the viability of the Ag- cells as a function of the percentage of Ag+ cells in the co-culture. A decrease in Ag- cell viability with an increasing percentage of Ag+ cells indicates a bystander effect.[23]
-
Protocol 3: Assessment of ADC Aggregation (Size Exclusion Chromatography)
This protocol provides a general method for assessing the level of aggregation in a this compound ADC preparation.[11][24][25][26]
-
Materials:
-
This compound ADC sample
-
Size Exclusion Chromatography (SEC) system with a suitable column
-
Mobile phase (e.g., phosphate-buffered saline)
-
UV detector
-
-
Procedure:
-
System Equilibration: Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the this compound ADC onto the column.
-
Chromatographic Separation: Run the SEC method to separate the ADC based on size. Aggregates will elute earlier than the monomeric ADC.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation in the sample.
-
Visualizations
Caption: Troubleshooting workflow for high off-target toxicity.
Caption: Key mechanisms of off-target toxicity.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 9. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 17. blog.td2inc.com [blog.td2inc.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 26. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Overcoming Resistance to DM4-Based Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM4-based antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges encountered during your experiments, with a focus on understanding and mitigating resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to DM4-based ADCs?
A1: Resistance to DM4-based ADCs is a multifaceted issue that can arise from various alterations within the cancer cell. The most commonly observed mechanisms include:
-
Reduced Antigen Expression: The target antigen on the cell surface may be downregulated, mutated, or masked, preventing the ADC from binding effectively.[1]
-
Impaired Internalization and Trafficking: Even if the ADC binds to the target antigen, defects in the endocytic pathway can prevent its internalization and subsequent trafficking to the lysosome for payload release.
-
Lysosomal Dysfunction: The lysosome may have reduced proteolytic activity, hindering the cleavage of the linker and the release of the active DM4 payload into the cytoplasm.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the DM4 payload out of the cell, reducing its intracellular concentration and cytotoxic effect. DM4 has been identified as a substrate for P-gp.[3]
-
Alterations in Target and Apoptotic Pathways: Changes in the microtubule dynamics or upregulation of anti-apoptotic proteins can make the cells less sensitive to the cytotoxic effects of DM4.
Q2: My DM4-ADC shows lower than expected potency in my in vitro cytotoxicity assay. What are the potential causes?
A2: Several factors could contribute to lower-than-expected potency. Consider the following troubleshooting steps:
-
Confirm Target Antigen Expression: Verify the expression level of the target antigen on your cell line using flow cytometry or western blotting. Low or absent expression will lead to poor efficacy.
-
Assess ADC Internalization: Ensure that your ADC is being effectively internalized upon binding to the target antigen. You can assess this using fluorescently labeled ADCs and microscopy or flow cytometry.
-
Evaluate Lysosomal Function: If the ADC is internalized but still shows low potency, there might be an issue with lysosomal processing. Assays that measure lysosomal pH and enzymatic activity can provide insights.
-
Check for Efflux Pump Overexpression: Your cell line may have high endogenous expression of ABC transporters. You can test this by co-incubating your ADC with known inhibitors of MDR1 (e.g., verapamil, tariquidar) or ABCG2 (e.g., Ko143). A significant increase in potency in the presence of an inhibitor suggests the involvement of that efflux pump.
-
Review Assay Conditions: Ensure that the incubation time is sufficient for the ADC to be processed and for DM4 to induce cell death (typically 72-120 hours for tubulin inhibitors). Also, confirm the health and confluency of your cells, as these can impact results.
Q3: We are observing inconsistent IC50 values for our DM4-ADC between experiments. What could be the reason?
A3: Inconsistent IC50 values are a common issue in ADC research. The variability can stem from several sources:
-
Cell Line Instability: Cell lines can change their characteristics over time with increasing passage number, including antigen expression levels and proliferation rates. It is crucial to use cells within a consistent and low passage number range.
-
Reagent Variability: Ensure the quality and consistency of your ADC preparation, cell culture media, and other reagents.
-
Assay Setup: Minor variations in cell seeding density, incubation times, and reagent addition can lead to significant differences in IC50 values. Standardize your protocol and ensure consistent execution.
Q4: How can we enhance the bystander effect of our DM4-ADC in a co-culture model?
A4: The bystander effect, where the ADC kills neighboring antigen-negative cells, is dependent on the release and diffusion of the cytotoxic payload. To enhance this:
-
Optimize ADC Design: The choice of linker can influence the properties of the released payload. A cleavable linker that releases a membrane-permeable payload is essential for a potent bystander effect.
-
Consider Co-culture Ratio: The ratio of antigen-positive to antigen-negative cells will impact the magnitude of the observed bystander effect. Experiment with different ratios to find the optimal conditions for your model.
-
Extend Incubation Time: The bystander effect may take longer to become apparent than direct cytotoxicity. Extend the duration of your co-culture assay and monitor cell viability at multiple time points.
Troubleshooting Guides
Issue 1: High Resistance to DM4-ADC in a Newly Developed Resistant Cell Line
Symptoms:
-
Significantly higher IC50 value (e.g., >100-fold) compared to the parental cell line.
-
The resistant phenotype is stable over several passages.
Possible Causes & Troubleshooting Steps:
-
Upregulation of ABC Transporters (MDR1, ABCG2): This is a very common mechanism of acquired resistance to maytansinoids.
-
Verification:
-
Western Blot/qPCR: Analyze the protein and mRNA expression levels of MDR1 and ABCG2 in your resistant cell line compared to the parental line.
-
Functional Assay: Perform a cytotoxicity assay with your DM4-ADC in the presence and absence of specific inhibitors for MDR1 (e.g., tariquidar) and ABCG2 (e.g., Ko143). A significant reversal of resistance in the presence of an inhibitor confirms its role.
-
-
Solution:
-
Consider developing ADCs with payloads that are not substrates for the identified transporter.
-
Explore the use of combination therapies with ABC transporter inhibitors.
-
-
-
Loss or Alteration of Target Antigen:
-
Verification:
-
Flow Cytometry: Compare the surface expression of the target antigen on parental and resistant cells.
-
Sequencing: Sequence the gene encoding the target antigen to check for mutations that might affect antibody binding.
-
-
Solution:
-
If antigen is lost, the ADC will no longer be effective. Consider alternative targets.
-
If the epitope is mutated, an antibody targeting a different epitope on the same antigen might be effective.
-
-
-
Defective ADC Processing:
-
Verification:
-
Internalization Assay: Use a fluorescently labeled ADC to track its uptake and localization in resistant cells compared to parental cells.
-
Lysosomal Function Assay: Assess lysosomal pH and cathepsin activity in both cell lines.
-
-
Solution:
-
If internalization is impaired, investigate the underlying reasons related to the target receptor's biology.
-
For lysosomal defects, exploring ADCs with different linkers that are less dependent on specific lysosomal enzymes could be a strategy.
-
-
Issue 2: In Vivo Efficacy of DM4-ADC Does Not Correlate with In Vitro Potency
Symptoms:
-
The ADC is highly potent in vitro but shows limited anti-tumor activity in xenograft models.
Possible Causes & Troubleshooting Steps:
-
Poor Pharmacokinetics (PK) and Biodistribution:
-
Verification:
-
Conduct PK studies in mice to determine the ADC's half-life and clearance rate.
-
Perform biodistribution studies with a radiolabeled or fluorescently labeled ADC to assess tumor accumulation versus uptake in other organs.
-
-
Solution:
-
Optimize the linker and conjugation chemistry to improve the ADC's stability in circulation.
-
Modifications to the antibody, such as PEGylation, can sometimes improve PK properties.
-
-
-
Linker Instability:
-
Verification:
-
Measure the levels of free DM4 in the plasma of treated animals over time. High levels of circulating payload indicate premature linker cleavage.
-
-
Solution:
-
Employ more stable linker technologies.
-
-
-
Tumor Microenvironment (TME) Barriers:
-
Verification:
-
Immunohistochemistry (IHC) on tumor sections to visualize ADC penetration and distribution within the tumor mass.
-
-
Solution:
-
Strategies to modulate the TME, such as combining the ADC with agents that target stromal components, may improve ADC penetration.
-
-
Data Presentation
Table 1: Impact of MDR1 Overexpression on Maytansinoid ADC Cytotoxicity
| Cell Line Model | ADC | IC50 (ng/mL) | Fold Resistance | Reference |
| Parental | T-DM1 | ~10 | 1 | |
| MDR1-Overexpressing | T-DM1 | >9000 | >900 |
Table 2: Cytotoxicity of Mirvetuximab Soravtansine (a DM4-based ADC) in Cisplatin-Resistant Germ Cell Tumor Cells
| Cell Line | IC50 (nM) |
| TCam2_R_SK | ~3 |
| NLR-JEG3_R_SK | ~3 |
Data illustrates the potent in vitro activity of a DM4-based ADC in cell lines with acquired resistance to a conventional chemotherapy agent.[3]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a DM4-based ADC using a colorimetric MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
DM4-based ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC. Include untreated control wells.
-
Incubate for 72-120 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: ABC Transporter Activity Assay (Rhodamine 123 Efflux)
This protocol describes a method to assess the functional activity of MDR1/P-gp using the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and suspected resistant cell lines
-
Rhodamine 123 (fluorescent substrate for MDR1)
-
MDR1 inhibitor (e.g., 50 µM Verapamil)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend in fresh culture medium.
-
-
Dye Loading and Incubation:
-
Incubate the cells with 1 µg/mL Rhodamine 123 for 30-60 minutes at 37°C, both in the presence and absence of the MDR1 inhibitor.
-
-
Efflux Period:
-
Wash the cells to remove excess dye.
-
Resuspend the cells in fresh, dye-free medium (with and without the inhibitor) and incubate for another 30-60 minutes to allow for drug efflux.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
-
Data Interpretation:
-
A significant increase in Rhodamine 123 fluorescence in the presence of the inhibitor indicates active MDR1-mediated efflux in the resistant cells.
-
Protocol 3: ADC Internalization Assay
This protocol outlines a method to visualize and quantify ADC internalization using a pH-sensitive dye.
Materials:
-
Target cell line
-
DM4-ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Live-cell imaging microscope or high-content imager
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable imaging plate or dish and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled DM4-ADC.
-
-
Imaging:
-
Acquire images at various time points (e.g., 0, 1, 4, 24 hours) using a live-cell imaging system. The pH-sensitive dye will fluoresce brightly upon internalization into the acidic environment of the endosomes and lysosomes.
-
-
Quantification:
-
Image analysis software can be used to quantify the fluorescence intensity per cell over time, providing a measure of the rate and extent of ADC internalization.
-
Visualizations
Caption: Key mechanisms of resistance to DM4-based ADCs.
Caption: Troubleshooting workflow for low DM4-ADC potency.
Caption: Mechanism of the ADC bystander effect.
References
Technical Support Center: Refining Purification Methods for Sulfo-SPDB-DM4 ADCs
Welcome to the technical support center for the purification of sulfo-SPDB-DM4 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
A1: The primary challenges in purifying this compound ADCs stem from the inherent properties of the ADC itself. The DM4 payload is hydrophobic, which increases the propensity for aggregation. The conjugation process often results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), including unconjugated antibody (DAR=0) and ADCs with different numbers of drug molecules. Efficient removal of process-related impurities, such as the free this compound drug-linker and solvents, is also critical to ensure the safety and efficacy of the final product.
Q2: Why is aggregation a significant issue for this compound ADCs and how can it be controlled?
A2: Aggregation is a critical quality attribute to control as it can impact the ADC's efficacy, pharmacokinetics, and potentially induce an immunogenic response. The hydrophobic nature of the DM4 payload is a primary driver of aggregation. Control strategies include:
-
Buffer Optimization: Maintaining an appropriate pH and ionic strength in purification buffers is crucial. Low ionic strength can lead to insufficient screening of charge-charge interactions, while very high salt concentrations can promote hydrophobic interactions, both of which can lead to aggregation.[1]
-
Use of Excipients: The addition of stabilizing excipients, such as arginine, sucrose, or polysorbate, to the purification buffers can help to minimize aggregation.
-
Immobilization: Performing the conjugation reaction while the antibody is immobilized on a solid support can prevent aggregation by keeping the individual antibody molecules physically separated.[2]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the purification process?
A3: The DAR is a critical quality attribute that significantly influences the ADC's therapeutic window. Species with higher DAR values are generally more hydrophobic, which can lead to stronger binding to chromatography resins and an increased tendency to aggregate.[1] This hydrophobicity gradient is the basis for separation in techniques like Hydrophobic Interaction Chromatography (HIC), allowing for the isolation of specific DAR species. However, very high DAR species can be challenging to elute and may require optimization of the elution gradient.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound ADCs.
| Symptom | Potential Cause | Recommended Action |
| High Levels of Aggregates in SEC Analysis | Unfavorable Buffer Conditions: Incorrect pH or salt concentration promoting protein-protein interactions.[2] | Optimize buffer pH to be away from the antibody's isoelectric point. Screen different salt concentrations to find the optimal balance between minimizing hydrophobic and electrostatic interactions. Consider adding stabilizing excipients like arginine or polysorbate. |
| Hydrophobicity of DM4 Payload: The inherent hydrophobicity of the DM4 payload can drive aggregation, especially at high DARs.[3] | For Hydrophobic Interaction Chromatography (HIC), use a shallower elution gradient to better separate monomeric ADC from aggregates. Consider using a less hydrophobic HIC resin. | |
| Freeze-Thaw Stress: Repeated freezing and thawing can lead to denaturation and aggregation.[1] | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. | |
| Low Purification Yield | Precipitation of ADC: High salt concentrations in HIC binding buffers can sometimes cause precipitation of the ADC. | Perform a solubility screening to determine the maximum salt concentration the ADC can tolerate before loading onto the HIC column. |
| Irreversible Binding to Chromatography Resin: Highly hydrophobic, high-DAR species may bind very strongly to the column. | Use a less hydrophobic HIC resin or a lower starting salt concentration. A step elution with a strong organic solvent might be necessary to strip the column, but this fraction is typically discarded. | |
| Aggregation: Aggregates may be removed during the purification process, leading to a lower yield of the desired monomeric ADC. | Address the root cause of aggregation as described above. | |
| Poor Resolution of DAR Species in HIC | Inappropriate Salt or Gradient: The type of salt and the gradient slope significantly impact resolution. | Screen different lyotropic salts (e.g., ammonium sulfate, sodium chloride) and optimize the concentration. A shallower gradient over a longer column volume is often required for better separation of DAR species.[4] |
| Incorrect pH: The pH of the mobile phase can influence the hydrophobicity of the ADC. | Evaluate the separation at different pH values (typically between 6.0 and 8.0) to find the optimal resolution.[4] | |
| Presence of Free Drug-Linker in Final Product | Inefficient Removal During Primary Purification: The primary purification step may not be sufficient to remove all unconjugated drug-linker. | An additional polishing step, such as Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC), can be effective for removing small molecules.[5] Cation Exchange Chromatography (CEX) in bind-elute mode can also be used to separate the ADC from the free drug-linker.[6] |
Quantitative Data Summary
The following tables summarize typical performance parameters for common purification techniques used for ADCs. The actual values will vary depending on the specific antibody, conjugation process, and purification conditions.
Table 1: Comparison of Purification Techniques for Aggregate Removal
| Technique | Typical Monomer Purity (%) | Typical Yield (%) | Notes |
| Size Exclusion Chromatography (SEC) | >99% | 85-95% | Effective for removing aggregates, but throughput can be a limitation for large-scale production. |
| Cation Exchange Chromatography (CEX) | 98-99.8% | >90% | Can effectively remove aggregates, especially when operated in a bind-elute mode.[7] |
| Hydrophobic Interaction Chromatography (HIC) | 95-99% | 80-90% | Can separate aggregates from monomer, but conditions need to be carefully optimized to prevent on-column aggregation or low recovery of hydrophobic species. |
Table 2: Impact of HIC Parameters on DAR Resolution and Yield (Illustrative)
| Parameter | Condition A | Condition B | Outcome |
| Salt Type | 1.5 M Ammonium Sulfate | 1.0 M Sodium Chloride | Ammonium sulfate generally provides better resolution of DAR species due to its stronger lyotropic effect, but may also increase the risk of precipitation. Sodium chloride is a milder salt and may result in higher recovery. |
| pH | 6.0 | 7.0 | The optimal pH for DAR separation is dependent on the specific ADC and should be determined empirically. A change in pH can alter the surface hydrophobicity of the ADC.[4] |
| Gradient Slope | 20 Column Volumes | 40 Column Volumes | A shallower gradient (more column volumes) typically results in better resolution of DAR species but increases the process time. |
Experimental Protocols
Aggregate Analysis by Size Exclusion Chromatography (SEC)
This protocol is for the analytical characterization of aggregates in a purified this compound ADC sample.
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm or equivalent.[8]
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM L-Arginine, 5% Isopropanol, pH 6.8. The organic modifier helps to reduce hydrophobic interactions between the ADC and the stationary phase.[9]
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C
-
Detection: UV at 280 nm
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species. Calculate the percentage of each.
Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a starting point for the purification of this compound ADCs to separate different DAR species and remove aggregates.
-
Column: Tosoh TSKgel Butyl-NPR or Phenyl-5PW, or equivalent.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[4]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[4]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 280 nm
-
Procedure:
-
Solubility Screen: Before loading, determine the maximum concentration of ammonium sulfate the ADC can tolerate without precipitating.
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to the determined salt concentration.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of the starting mobile phase composition (e.g., 100% Mobile Phase A).
-
Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 3-5 CV of the starting mobile phase composition.
-
Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 30-60 CV. The optimal gradient slope will need to be determined empirically.
-
Fraction Collection: Collect fractions across the elution profile and analyze by SEC for aggregation and by a suitable method (e.g., RP-HPLC or mass spectrometry) for DAR distribution.
-
Aggregate Removal by Cation Exchange Chromatography (CEX)
This protocol is designed as a polishing step to remove aggregates.
-
Column: A strong cation exchange resin, such as those with sulfopropyl ligands.
-
Mobile Phase A (Equilibration Buffer): 40 mM Sodium Acetate, pH 5.0.[7]
-
Mobile Phase B (Elution Buffer): 40 mM Sodium Acetate, 1 M NaCl, pH 5.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Procedure:
-
Sample Preparation: Buffer exchange the ADC sample into Mobile Phase A.
-
Equilibration: Equilibrate the column with 5-10 CV of Mobile Phase A.
-
Loading: Load the sample onto the column.
-
Wash: Wash the column with 3-5 CV of Mobile Phase A.
-
Elution: Apply a linear gradient from 0% to 50% Mobile Phase B over 20-30 CV. Monomeric ADC will typically elute before aggregated species.
-
Fraction Collection: Collect fractions and analyze by SEC to confirm aggregate removal.
-
Visualizations
Caption: A general workflow for the purification of this compound ADCs.
Caption: A troubleshooting workflow for addressing high aggregation in this compound ADC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 6. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 7. Process development for robust removal of aggregates using cation exchange chromatography in monoclonal antibody purification with implementation of quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
addressing premature payload release from sulfo-SPDB-DM4 linkers
Welcome to the technical support center for sulfo-SPDB-DM4 linkers. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with premature payload release during the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of payload release for the this compound linker?
The this compound linker is a cleavable linker designed for targeted drug delivery in cancer therapy.[] It connects a monoclonal antibody to the cytotoxic payload DM4. The release mechanism is based on the reduction of a disulfide bond within the linker. This disulfide bond is designed to be stable in the bloodstream to prevent premature payload release and systemic toxicity.[][] Upon internalization of the ADC into a target tumor cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond, releasing the active DM4 payload.[3] This selective release within the tumor cell enhances the therapeutic window of the ADC.[4]
Q2: What are the potential consequences of premature payload release from a this compound linker?
Premature release of the highly potent DM4 payload into systemic circulation can lead to significant off-target toxicity.[5][6][7] This can manifest as adverse events in patients, limiting the maximum tolerated dose (MTD) of the ADC and potentially reducing its therapeutic efficacy.[6][7] Off-target toxicities are often related to the payload class; for DM4, a maytansinoid, these can include ocular toxicities and peripheral neuropathy.[6][8] Furthermore, premature payload release reduces the amount of cytotoxic agent delivered to the tumor site, thereby compromising the ADC's anti-tumor activity.[9]
Q3: What factors can influence the stability of the disulfide bond in the sulfo-SPDB linker?
The stability of the disulfide bond in SPDB linkers is a critical factor in ADC design.[10] Key factors influencing its stability include:
-
Steric Hindrance: Introducing steric hindrance around the disulfide bond can enhance its stability in circulation.[8][11][12] The this compound linker is designed with a degree of steric hindrance to optimize this stability.[12]
-
Thiol-Disulfide Exchange: The disulfide bond can undergo exchange reactions with free thiols in the plasma, such as albumin, leading to premature payload release.[13]
-
Reducing Agents: While the concentration of reducing agents is significantly higher inside cells, low levels in the plasma can still contribute to slow, premature cleavage.
Troubleshooting Guide: Premature Payload Release
This guide provides a structured approach to troubleshooting unexpected premature release of DM4 from your this compound-conjugated ADC.
Issue 1: Higher than expected levels of free DM4 in plasma stability assays.
If you are observing significant release of DM4 during in vitro plasma incubation, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Suboptimal Conjugation Chemistry | Ensure that the conjugation protocol is optimized to create a stable linkage. Unreacted linker-payload or improperly formed conjugates can contribute to apparent instability. |
| Inherent Linker Instability in the Specific ADC Context | The specific antibody or conjugation site may influence the local environment of the linker, affecting its stability. Consider designing constructs with varying degrees of steric hindrance around the disulfide bond to identify a more stable configuration.[12] |
| Assay-Related Artifacts | The process of sample preparation for analysis can sometimes induce payload release.[14] It is crucial to validate your analytical method to ensure that the observed release is not an artifact of the sample handling process. |
Issue 2: In vivo studies show evidence of off-target toxicity consistent with premature payload release.
If your preclinical in vivo studies reveal toxicities that are not explained by on-target effects, premature payload release is a likely culprit.
Troubleshooting Workflow
Caption: Troubleshooting workflow for in vivo off-target toxicity.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.[13]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from the relevant species (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately process the aliquots to separate the free payload from the ADC. This can be achieved through methods like solid-phase extraction (SPE) or protein precipitation.[15]
-
Analyze the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the amount of released payload.[15][16]
-
As a control, analyze the ADC in a buffer solution without plasma to assess intrinsic instability.
Protocol 2: Characterization of ADC Drug-to-Antibody Ratio (DAR) and Aggregation
Objective: To ensure the quality of the ADC conjugate, as heterogeneity and aggregation can impact stability and efficacy.
Methodology:
-
Hydrophobic Interaction Chromatography (HIC): Use HIC to determine the DAR distribution of the ADC preparation.[17] This will reveal the proportion of antibody molecules with different numbers of conjugated DM4 payloads.
-
Size-Exclusion Chromatography (SEC): Employ SEC to detect the presence of aggregates in the ADC sample.[17][18] Aggregation can be a sign of instability and can lead to faster clearance and altered biodistribution.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to further evaluate the stability of the payload and its release profile.[17]
Data Presentation: Example Plasma Stability Data
| Time Point (hours) | % Free DM4 (Test ADC) | % Free DM4 (Control ADC) |
| 0 | < 0.1 | < 0.1 |
| 6 | 1.5 | 0.5 |
| 24 | 5.2 | 1.8 |
| 48 | 9.8 | 3.5 |
| 72 | 14.1 | 5.1 |
| 168 | 25.3 | 9.7 |
Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: ADC binding, internalization, and intracellular payload release.
This technical support center provides a starting point for addressing premature payload release from this compound linkers. For further assistance, please consult the relevant scientific literature or contact your ADC component supplier.
References
- 3. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. purepeg.com [purepeg.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. veranova.com [veranova.com]
Technical Support Center: Enhancing the Therapeutic Index of Sulfo-SPDB-DM4 ADCs
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with sulfo-SPDB-DM4 antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound ADC?
A1: The this compound ADC leverages a multi-step process for targeted cancer cell destruction.[] First, the monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of tumor cells.[] Following this binding, the ADC-antigen complex is internalized by the cell, typically into lysosomes.[] Inside the lysosome, the sulfo-SPDB linker, which connects the antibody to the DM4 payload, is cleaved. This cleavage is often facilitated by the reductive environment within the cell, which breaks the disulfide bond in the linker.[] Once released, the DM4 payload, a potent maytansinoid, disrupts the cell's microtubule network.[][3] This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[][4]
Q2: What is the role of the "sulfo" group in the sulfo-SPDB linker?
A2: The "sulfo" group (sulfonate) is added to the SPDB linker to increase its hydrophilicity (water solubility).[5] This modification helps to prevent the aggregation of the ADC, which can be a significant issue during manufacturing and can also lead to rapid clearance from the body and potential immunogenicity.[][6] By improving the overall solubility and physicochemical properties of the ADC, the sulfo-SPDB linker can contribute to better pharmacokinetics and a more favorable toxicity profile compared to its non-sulfonated counterpart.[5]
Q3: What are the known toxicities associated with DM4-based ADCs?
A3: The toxicities of ADCs are primarily driven by the payload.[4] For ADCs utilizing maytansinoid payloads like DM4, common dose-limiting toxicities observed in clinical and preclinical studies include ocular toxicity, thrombocytopenia (low platelet count), and hepatic toxicity (liver damage).[4][7][8] Peripheral neuropathy has also been reported with ADCs that use cleavable linkers with maytansinoid payloads.[8] These off-target toxicities can occur due to premature release of the payload in circulation or uptake of the ADC into healthy tissues that may have low-level expression of the target antigen.[8][9]
Q4: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly affects both the efficacy and toxicity of an ADC.[10]
-
High DAR: A higher DAR can increase potency but often leads to greater toxicity, poor pharmacokinetics (due to increased hydrophobicity and aggregation), and faster clearance from circulation.[]
-
Low DAR: A lower DAR may result in insufficient efficacy, as not enough cytotoxic payload is delivered to the tumor cells.[] Optimizing the DAR is crucial for balancing potency and safety to achieve the best possible therapeutic index.[][11] For many ADCs, a DAR of approximately 3.5 to 4 has been found to be optimal.[][12]
Q5: What is the "bystander effect" and is it relevant for this compound ADCs?
A5: The bystander effect is a phenomenon where the cytotoxic payload released from a target-positive cancer cell diffuses out and kills adjacent, target-negative cancer cells.[13] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. The effect depends on a cleavable linker and a membrane-permeable payload.[14] Since the sulfo-SPDB linker is cleavable and the released DM4 payload is membrane-permeable, this compound ADCs are capable of inducing a bystander effect.[15]
Section 2: Troubleshooting Guides
Issue 1: Low Anti-Tumor Efficacy In Vivo
| Potential Cause | Troubleshooting Steps |
| Suboptimal DAR | Determine the average DAR using methods like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[16][17][] If the DAR is too low, optimize conjugation reaction conditions (e.g., molar ratio of linker-drug to antibody, reaction time).[19] |
| Poor Linker Stability | Assess linker stability by incubating the ADC in plasma and measuring the amount of released payload over time.[20] If the linker is cleaving prematurely, consider linker re-engineering to increase steric hindrance around the disulfide bond.[4] |
| Low Target Antigen Expression | Verify target expression levels in your tumor model using immunohistochemistry (IHC) or flow cytometry. Patient selection based on target expression is critical for clinical success.[21] |
| ADC Aggregation | Analyze the ADC preparation for aggregates using Size Exclusion Chromatography (SEC). Hydrophilic linkers like sulfo-SPDB are designed to minimize aggregation, but issues can still arise from the antibody or high DAR.[5][6] |
| Multi-Drug Resistance (MDR) | Check if the tumor model expresses MDR pumps like P-gp, which can expel the DM4 payload. Hydrophilic linkers like sulfo-SPDB can help overcome P-gp-mediated resistance.[5] |
Issue 2: Unexpected Toxicity In Vivo
| Potential Cause | Troubleshooting Steps |
| Premature Payload Release | As with low efficacy, assess linker stability in plasma.[20] An unstable linker can release the toxic payload systemically, leading to off-target toxicity.[4][8] |
| High DAR | A high DAR can increase off-target toxicity.[] Re-evaluate and optimize the DAR. |
| "On-Target, Off-Tumor" Toxicity | Investigate the expression of the target antigen in healthy tissues where toxicity is observed. Lowering the binding affinity of the antibody can sometimes improve the therapeutic index by reducing uptake in normal tissues with low antigen density.[9] |
| Payload-Specific Toxicity | DM4 is known to cause ocular and other toxicities.[4][7][8] Consider dose fractionation or co-administration with payload binding selectivity enhancers (e.g., anti-DM4 antibody fragments) to mitigate systemic exposure.[22] |
Issue 3: Inconsistent Results in In Vitro Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Variable DAR | Ensure batch-to-batch consistency of the DAR. Even small variations can alter potency in sensitive assays.[5] |
| Cell Line Instability | Regularly verify target antigen expression on your cell lines via flow cytometry. Expression levels can drift with continuous passaging. |
| Assay Duration | Ensure the assay duration (typically 72-120 hours) is sufficient for ADC internalization, linker cleavage, payload release, and induction of apoptosis.[14] |
| Lack of Bystander Effect | If using a co-culture model to assess the bystander effect, ensure the ratio of antigen-positive to antigen-negative cells is appropriate. The effect may not be apparent if antigen-positive cells are too sparse. |
Section 3: Data & Protocols
Data Summary: Impact of Linker on Efficacy & Toxicity
The choice of linker can significantly impact the therapeutic index. The sulfo-SPDB linker was developed to improve upon earlier disulfide linkers.
| Linker-Payload | Key Feature | Efficacy in OVCAR3 Xenografts (5 mg/kg) | Impact on Therapeutic Index | Reference |
| SPDB-DM4 | Disulfide linker | Moderate tumor growth inhibition | Baseline | [23] |
| This compound | Hydrophilic disulfide linker | Superior tumor regression compared to SPDB-DM4 | Improved TI due to better PK and potentially reduced aggregation | [23] |
| SMCC-DM1 | Non-cleavable linker | Less effective than SPDB-DM4 | Different toxicity profile (e.g., thrombocytopenia) | [4][23] |
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To determine the average number of DM4 molecules conjugated to each antibody.
Methodology:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and 252 nm (the absorbance maximum for maytansinoids).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law (A = εcl) with the known extinction coefficients (ε) for the antibody and the this compound at both wavelengths.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Note: This method is simple but can be less accurate than HIC or Mass Spectrometry, especially if the linker-drug absorbs at 280 nm.[16][]
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of a this compound ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line that is sensitive to the DM4 payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[24]
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a multi-well plate. The ratio should be optimized to allow for proximity between the cell types.
-
ADC Treatment: After 24 hours, treat the co-cultures with serial dilutions of the this compound ADC. Include an untreated control and a non-binding ADC control.
-
Incubation: Incubate the plates for 96-120 hours to allow for ADC processing and bystander killing.[14]
-
Analysis: Quantify the viability of the Ag- (GFP-positive) cell population using flow cytometry or high-content imaging. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Section 4: Visualizations
Caption: Workflow of ADC from circulation to inducing apoptosis.
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 10. hpst.cz [hpst.cz]
- 11. adcreview.com [adcreview.com]
- 12. agilent.com [agilent.com]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Navigating the Complexities of Sulfo-SPDB-DM4 ADC Scale-Up: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The transition of a promising sulfo-SPDB-DM4 antibody-drug conjugate (ADC) from bench-scale discovery to large-scale manufacturing is fraught with intricate challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the production scale-up of these potent biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) to monitor during the scale-up of this compound ADC production?
The most critical quality attributes for this compound ADCs that directly impact safety and efficacy are the Drug-to-Antibody Ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, and the amount of free (unconjugated) DM4 payload.[1][2][3] Consistent monitoring and control of these attributes are paramount for a successful and reproducible manufacturing process.
Q2: How does the sulfo-SPDB linker's stability impact the manufacturing process?
The sulfo-SPDB (sulfosuccinimidyl 4-(2-pyridyldithio)butyrate) linker contains a disulfide bond designed for cleavage within the reducing environment of target tumor cells.[][5] While this feature is advantageous for targeted drug release, the linker's stability must be maintained throughout the manufacturing process to prevent premature cleavage and the release of free DM4 toxin.[][6] This requires careful control of process parameters such as pH and the exclusion of reducing agents.
Q3: What are the primary drivers of aggregation during this compound ADC production and how can it be mitigated?
Aggregation is a significant challenge, primarily driven by the hydrophobicity of the DM4 payload.[7][8] When multiple DM4 molecules are conjugated to an antibody, they can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[7] Other contributing factors include unfavorable buffer conditions (pH and salt concentration) and the use of organic solvents for payload dissolution.[7] Mitigation strategies include optimizing the conjugation conditions, using stabilizing excipients in the formulation, and employing purification techniques that effectively remove aggregates.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound ADC production.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Possible Causes:
-
Variability in Raw Materials: Inconsistent quality of the antibody, this compound linker-payload, or other reagents.
-
Process Parameter Fluctuations: Deviations in reaction time, temperature, pH, or molar ratios of reactants.[11]
-
Inefficient Mixing at Larger Scales: Poor mixing can lead to localized areas of high reactant concentration, resulting in heterogeneous conjugation.
Troubleshooting Steps:
-
Raw Material Qualification: Implement stringent quality control testing for all incoming raw materials to ensure consistency.
-
Process Parameter Optimization and Control: Utilize Process Analytical Technology (PAT) to monitor and control critical process parameters in real-time.[12][13][14] This can include in-line sensors for pH and temperature, and at-line HPLC for monitoring the reaction progress.
-
Scale-Down Model: Develop a robust scale-down model that accurately mimics the large-scale process to facilitate process characterization and optimization.[1]
-
Mixing Studies: Perform mixing studies at the larger scale to ensure homogeneity of the reaction mixture.
Issue 2: High Levels of Aggregation in the Final Product
Possible Causes:
-
High DAR: Higher DAR values increase the hydrophobicity of the ADC, promoting aggregation.
-
Suboptimal Buffer Conditions: The pH of the buffer being close to the isoelectric point of the antibody can reduce solubility and lead to aggregation.[7]
-
Presence of Unconjugated Payload: Free, hydrophobic DM4 can also contribute to aggregation.
Troubleshooting Steps:
-
DAR Optimization: Aim for the lowest DAR that still provides the desired efficacy. Site-specific conjugation technologies can help achieve a more homogeneous product with a controlled DAR.[11]
-
Buffer Screening: Conduct buffer screening studies to identify optimal pH and excipients that enhance the stability and solubility of the ADC.
-
Purification Process Enhancement: Employ multi-step purification processes, such as a combination of Tangential Flow Filtration (TFF) and chromatography (e.g., size exclusion or hydrophobic interaction), to effectively remove aggregates.[15]
-
Solid-Phase Conjugation: Consider immobilization of the antibody on a solid support during conjugation to prevent intermolecular aggregation.[7]
Issue 3: Presence of Free DM4 Payload in the Final Product
Possible Causes:
-
Incomplete Reaction: The conjugation reaction did not go to completion.
-
Linker Instability: Premature cleavage of the sulfo-SPDB linker due to inappropriate process conditions (e.g., presence of reducing agents, extreme pH).
-
Inefficient Purification: The purification process is not adequately removing the unconjugated payload.[9]
Troubleshooting Steps:
-
Reaction Monitoring: Utilize analytical techniques like HPLC to monitor the consumption of the this compound linker-payload and ensure the reaction proceeds to completion.
-
Process Condition Control: Strictly control the pH and temperature of the process and ensure all buffers and solutions are free from reducing agents.
-
Purification Method Optimization: Optimize the TFF diafiltration steps and/or chromatography methods to ensure efficient removal of small molecule impurities like free DM4.[1][15] Reversed-phase HPLC (RP-HPLC) can be a robust method for quantifying free drug molecules.[16]
Quantitative Data Summary
| Parameter | Typical Target Range | Analytical Method(s) | Reference |
| Average DAR | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), UV/Vis Spectroscopy | [16][17] |
| Aggregation | < 5% High Molecular Weight Species | Size Exclusion Chromatography (SEC-HPLC) | [7] |
| Free DM4 Payload | < 1% of total payload | Reversed-Phase HPLC (RP-HPLC) | [16] |
| Process Temperature | 4 - 25 °C | Temperature Probe | [11] |
| Process pH | 6.0 - 8.0 | pH Probe | [11] |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in the mobile phase A.
-
Chromatographic System: Utilize an HPLC system equipped with a HIC column.
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The different DAR species will elute at different retention times. Calculate the average DAR by integrating the peak areas of each species and calculating a weighted average.
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Chromatographic System: Use an HPLC system with a SEC column suitable for protein separation.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: Set a flow rate of 0.5 mL/min.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: High molecular weight species (aggregates) will elute earlier than the monomeric ADC. Integrate the peak areas to determine the percentage of aggregates.
Visualizing Workflows and Pathways
References
- 1. pharmacompass.com [pharmacompass.com]
- 2. genscript.com [genscript.com]
- 3. veranova.com [veranova.com]
- 5. Anti-FOLR1 (M9346A)-sulfo-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 10. leukocare.com [leukocare.com]
- 11. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. PAT Implementation For ADC Bioconjugation Processes Applications And Case Studies [bioprocessonline.com]
- 14. Process analytical technology - Wikipedia [en.wikipedia.org]
- 15. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 16. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 17. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
Cleavable vs. Non-Cleavable Linkers for DM4-Based Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the choice of a linker is a critical design element in the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linkers for the potent cytotoxic agent DM4, a maytansinoid derivative. The following analysis is supported by experimental data to inform rational ADC design.
The linker in an ADC is the crucial bridge between the targeting monoclonal antibody and the cytotoxic payload. Its properties dictate the stability of the ADC in circulation and the mechanism of payload release at the tumor site. The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that significantly impact the therapeutic window of an ADC.
Mechanisms of Action: A Tale of Two Linkers
Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] These triggers can include enzymes that are overexpressed in tumors, the acidic environment of endosomes and lysosomes, or the higher concentration of reducing agents like glutathione inside cells.[1] A key feature of many cleavable linkers is their ability to mediate the "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[2]
In contrast, non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload.[3] This process results in the cytotoxic agent being attached to the linker and an amino acid residue from the antibody.[3] This charged complex is typically less permeable to cell membranes, which limits the bystander effect but can enhance the ADC's safety profile by reducing off-target toxicity.[3]
dot
Figure 1. Signaling pathways for cleavable and non-cleavable linkers.
Comparative Performance Data
Experimental data from preclinical studies provide valuable insights into the performance of ADCs with cleavable versus non-cleavable linkers. A key study compared a cleavable DM4-based ADC, huC242-SPDB-DM4, with a non-cleavable DM1-based ADC, huC242-SMCC-DM1.[4]
In Vitro Cytotoxicity
The in vitro potency of these ADCs was evaluated against antigen-positive (COLO 205) and antigen-negative (Namalwa) cell lines.
| ADC Construct | Linker Type | Payload | Target Cell Line | IC50 (mol/L) | Non-Target Cell Line | IC50 (mol/L) |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | DM4 | COLO 205 | 4.0 x 10⁻¹¹ | Namalwa | 2.0 - 8.0 x 10⁻⁸ |
| huC242-SMCC-DM1 | Non-cleavable (Thioether) | DM1 | COLO 205 | 4.0 x 10⁻¹¹ | Namalwa | 2.0 - 8.0 x 10⁻⁸ |
| Data sourced from Erickson et al., 2006, Molecular Cancer Therapeutics.[5] |
Both the cleavable and non-cleavable ADCs demonstrated potent and specific cytotoxicity against the antigen-positive COLO 205 cells, with IC50 values in the picomolar range.[5] Their activity against antigen-negative Namalwa cells was significantly lower, indicating target-specific cell killing.[5]
In Vivo Efficacy
The antitumor activity was assessed in a human colon tumor xenograft model (HT-29).
| ADC Construct | Linker Type | Payload | Dosing Regimen | Outcome |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | DM4 | Single dose of 50 µg/kg or 150 µg/kg | Significant tumor regression at both doses. |
| huC242-SMCC-DM1 | Non-cleavable (Thioether) | DM1 | Five daily injections of 150 µg/kg/day | Less effective than the cleavable ADC, even at a higher total dose. |
| Data sourced from Erickson et al., 2006, Molecular Cancer Therapeutics.[5][6] |
In this head-to-head comparison, the cleavable huC242-SPDB-DM4 ADC showed superior in vivo antitumor activity compared to the non-cleavable huC242-SMCC-DM1 ADC.[5] Notably, a single low dose of the cleavable ADC was more effective than multiple higher doses of the non-cleavable counterpart.[5][6] This enhanced efficacy of the disulfide-linked conjugate is attributed to the release of a lipophilic and potently cytotoxic metabolite, S-methyl-DM4, which can diffuse across cell membranes and exert a bystander effect.[4]
Pharmacokinetics
The stability of the linker significantly influences the pharmacokinetic profile of an ADC.
| Linker Type | General Pharmacokinetic Characteristics |
| Cleavable (e.g., Disulfide) | Generally more prone to premature drug release in circulation compared to non-cleavable linkers, which can lead to faster clearance of the payload from the ADC.[7] |
| Non-cleavable (e.g., Thioether) | Typically exhibit greater stability in plasma, leading to a longer half-life of the intact ADC and potentially a better therapeutic index.[3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
dot
Figure 2. Workflow for an in vitro cytotoxicity assay.
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Add serial dilutions of the ADCs to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 4 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
In Vivo Xenograft Model
dot
Figure 3. Workflow for an in vivo xenograft study.
This model is used to evaluate the anti-tumor efficacy of ADCs in a living organism.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HT-29) into the flank of immunocompromised mice (e.g., SCID or nude mice).[8][9]
-
Tumor Growth: Allow the tumors to grow to a mean volume of approximately 100-200 mm³.[9]
-
Group Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs according to the specified dosing regimen (e.g., a single intravenous injection or multiple daily injections).[6]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length × width²)/2) two to three times per week.[9] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and the tumor growth inhibition is calculated for each treatment group.[9]
Conclusion
The selection of a cleavable or non-cleavable linker for a DM4-based ADC is a nuanced decision that depends on the specific therapeutic application.
Cleavable linkers , such as the disulfide-based SPDB, can offer superior in vivo efficacy, likely due to the generation of a membrane-permeable metabolite that can induce a bystander effect.[4] This can be particularly advantageous in treating heterogeneous tumors.
Non-cleavable linkers , while demonstrating comparable in vitro potency, may exhibit reduced in vivo efficacy compared to their cleavable counterparts.[5] However, their enhanced stability in circulation can lead to an improved safety profile and a wider therapeutic window, making them a strong choice for highly expressed and homogeneous tumor antigens.
Ultimately, the optimal linker strategy must be determined empirically, taking into account the target antigen, the tumor histology, and the desired balance between efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and biodistribution of the antitumor immunoconjugate, cantuzumab mertansine (huC242-DM1), and its two components in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of Sulfo-SPDB-DM4 ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profile of antibody-drug conjugates (ADCs) utilizing the sulfo-SPDB-DM4 linker-payload system against a relevant alternative, the SMCC-DM1 system. The information presented herein is supported by preclinical experimental data to aid in the evaluation and selection of appropriate ADC components for therapeutic development.
Executive Summary
The choice of linker and payload in an ADC is critical to its therapeutic index, directly influencing its stability, efficacy, and pharmacokinetic properties. This compound, a cleavable linker-payload combination, and SMCC-DM1, a non-cleavable counterpart, both utilize maytansinoid derivatives as the cytotoxic agent but exhibit distinct in vivo behaviors. Preclinical data in mouse models indicates that the this compound ADC demonstrates a favorable clearance profile, comparable to that of the non-cleavable SMCC-DM1 ADC, suggesting good stability in circulation. The selection between these two systems may, therefore, depend on the desired mechanism of payload release and the specific biological context of the target antigen.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for a this compound ADC (M9346A-sulfo-SPDB-DM4) and an alternative SMCC-DM1 ADC (J2898A-SMCC-DM1) from a preclinical study in CD-1 mice. The data is derived from plasma concentration-time curves following a single intravenous (IV) dose.
| Parameter | M9346A-sulfo-SPDB-DM4 ADC | J2898A-SMCC-DM1 ADC | Reference |
| Dose | 10 mg/kg | 10 mg/kg | [1] |
| Vehicle | Not specified | Not specified | [1] |
| Clearance | Comparable to SMCC-DM1 ADC with a DAR of ~2-6 | Comparable to this compound ADC with a DAR of ~2-6 | [1] |
| Area Under the Curve (AUC) | Data not explicitly provided in a table. Inferred from clearance curves to be similar to SMCC-DM1 at comparable DARs. | Data not explicitly provided in a table. Inferred from clearance curves to be similar to this compound at comparable DARs. | [1] |
| Half-life (t½) | Data not explicitly provided. | Data not explicitly provided. | |
| Volume of Distribution (Vd) | Data not explicitly provided. | Data not explicitly provided. |
Note: The provided reference graphically presents clearance curves but does not offer a tabulated summary of all pharmacokinetic parameters.[1] The clearance rates for both ADCs were observed to be similar when the drug-to-antibody ratio (DAR) was below approximately 6.[2] However, for ADCs with a high DAR (around 9-10), a more rapid clearance was observed.[2]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
A representative experimental protocol for evaluating the pharmacokinetics of maytansinoid-based ADCs in a preclinical mouse model is outlined below.
1. Animal Model:
-
Species: CD-1 mice (or other relevant strain, e.g., BALB/c nude for tumor-bearing models).[1]
-
Sex: Male or female, specified in the study design.
-
Age/Weight: Typically 6-8 weeks old, with weights within a defined range.
-
Acclimation: Animals are acclimated to the facility for at least one week prior to the study.
2. ADC Administration:
-
Formulation: The ADC is formulated in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline (PBS)).
-
Dose: A single dose, typically ranging from 1 to 10 mg/kg, is administered.[1]
-
Route of Administration: Intravenous (IV) injection via the tail vein is common for assessing systemic pharmacokinetics.[1]
3. Sample Collection:
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Time Points: Blood samples are collected at multiple time points post-dose to accurately define the concentration-time profile. Typical time points may include: 5 minutes, 1, 4, 8, 24, 48, 72, 96, and 168 hours.[3]
-
Procedure: A small volume of blood is collected from each animal at each time point, often via retro-orbital or saphenous vein bleeding. For terminal time points, cardiac puncture may be used.
-
Processing: Blood samples are processed to obtain plasma or serum, which is then stored at -80°C until analysis.[3]
4. Bioanalytical Methods:
-
Quantification of Total ADC: Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the total antibody concentration (conjugated and unconjugated).[4]
-
Quantification of Conjugated ADC: To specifically measure the ADC with the payload attached, methods such as affinity capture followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[3] Alternatively, if the payload is radiolabeled (e.g., with tritium, ³H), the total ADC concentration can be determined by measuring the radioactivity in plasma samples.[1]
-
Quantification of Free Payload: LC-MS/MS is the standard method for quantifying the concentration of the released cytotoxic payload (e.g., DM4) in plasma.[4]
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., WinNonlin, Phoenix).
-
Method: Non-compartmental analysis (NCA) is a standard method used to determine key PK parameters such as:[5][6]
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance, the volume of plasma cleared of the drug per unit time.
-
Vd: Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Analysis of ADCs
Caption: Workflow for a preclinical in vivo pharmacokinetic study of an ADC.
Mechanism of Action of DM4 Payload
Caption: Mechanism of action of the DM4 payload, a potent microtubule inhibitor.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. End-to-End One-Pot Preclinical Immunoaffinity-Liquid Chromatography-Tandem Mass Spectrometry Workflow for Simultaneous Quantitation of Total and Conjugated Antibody Levels of Antibody-Drug Conjugates with Protease-Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mathworks.com [mathworks.com]
- 4. allucent.com [allucent.com]
- 5. How do I interpret non-compartmental analysis (NCA) results? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of a Novel Sulfo-SPDB-DM4 ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel antibody-drug conjugate (ADC) utilizing the sulfo-SPDB linker and DM4 payload (sulfo-SPDB-DM4 ADC) against other common ADC formats. The focus is on validating target specificity through objective performance comparisons, supported by experimental data and detailed protocols.
Introduction to Antibody-Drug Conjugates and Target Specificity
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[2] Validating the target specificity of an ADC is paramount to ensure it selectively kills cancer cells while sparing healthy tissues, thereby widening the therapeutic window. This validation involves a series of in vitro and in vivo experiments designed to assess the ADC's ability to bind to its target, internalize, and release its cytotoxic payload in a target-dependent manner.
The novel this compound ADC utilizes a cleavable disulfide linker (sulfo-SPDB) and a potent maytansinoid payload (DM4).[] The sulfo-SPDB linker is designed to be stable in circulation but is cleaved in the reducing environment of the tumor cell, releasing the DM4 payload to induce cell death by inhibiting tubulin polymerization.[][5]
Comparative Analysis of ADC Technologies
The performance of the this compound ADC is best understood in the context of alternative linker and payload technologies. This section compares the key characteristics of different ADC components.
Linker Technologies: Cleavable vs. Non-Cleavable
| Linker Type | Linker Example | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Cleavable (Disulfide) | sulfo-SPDB | Reduction in the intracellular environment (e.g., by glutathione).[] | - Targeted payload release in the reducing environment of tumor cells.- Potential for bystander killing effect.[6] | - Potential for premature payload release in circulation.[7] |
| Cleavable (Peptide) | Val-Cit (vc) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[8] | - High stability in circulation.- Efficient intracellular cleavage. | - Dependent on target cell's protease expression levels. |
| Non-Cleavable | SMCC | Proteolytic degradation of the antibody backbone in the lysosome.[9] | - High stability in circulation, reducing off-target toxicity.[9] | - No bystander killing effect.- Released payload is attached to an amino acid, which may affect its potency.[10] |
Payload Technologies: Tubulin Inhibitors vs. DNA Damaging Agents
| Payload Class | Payload Example | Mechanism of Action | Potency |
| Tubulin Inhibitor (Maytansinoid) | DM4 | Inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.[] | High (pM to low nM IC50).[11] |
| Tubulin Inhibitor (Auristatin) | MMAE | Inhibits tubulin polymerization.[12] | High (pM to low nM IC50).[11] |
| DNA Damaging Agent | PBD Dimer | Cross-links DNA, leading to cell death. | Extremely High (pM IC50). |
Experimental Data: Validating Target Specificity
This section presents experimental data from key assays used to validate the target specificity and efficacy of ADCs.
In Vitro Cytotoxicity
The potency of an ADC is typically assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines expressing the target antigen.
Table 3.1: Comparative In Vitro Cytotoxicity of various ADCs
| ADC | Target | Cell Line | IC50 (ng/mL) |
| Anti-Her2-sulfo-SPDB-DM4 | Her2 | N87 (High Her2) | 13 - 50 |
| Anti-Her2-sulfo-SPDB-DM4 | Her2 | MDA-MB-361-DYT2 (Moderate Her2) | 25 - 80 |
| Trastuzumab-vc-MMAE | Her2 | SKBR3 (High Her2) | ~0.03 nM |
| T-DM1 (non-cleavable SMCC-DM1) | Her2 | MDR1-overexpressing cell line | ~900-fold less potent than sensitive lines |
Note: Data is compiled from multiple sources and direct comparison should be made with caution. The potency of an ADC is highly dependent on the specific antibody, target expression levels, and experimental conditions.[13][14]
In Vivo Efficacy
Xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism.
Table 3.2: Comparative In Vivo Efficacy of CDH6-Targeting ADCs in OVCAR3 Xenografts
| Treatment Group (5 mg/kg, single i.v. dose) | Mean Tumor Volume (Day 46 post-implant) |
| Control Antibody | ~1000 mm³ |
| CDH6-SMCC-DM1 (non-cleavable) | ~600 mm³ |
| CDH6-SPDB-DM4 | ~200 mm³ |
| CDH6-sulfo-SPDB-DM4 | <100 mm³ |
Data adapted from a study comparing different linker-payloads for a CDH6-targeting ADC.[15]
The data indicates that in this specific model, the cleavable disulfide linkers (SPDB and sulfo-SPDB) resulted in greater tumor growth inhibition compared to the non-cleavable SMCC linker. Furthermore, the sulfonated SPDB linker showed the most potent anti-tumor activity.[15]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of an ADC in a target-positive cancer cell line.[16][17]
Materials:
-
Target-positive cancer cell line
-
Complete culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Incubate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC.[18][19]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Cancer cell line for tumor implantation
-
ADC of interest
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC and vehicle control (e.g., via intravenous injection) according to the planned dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume for each group over time to visualize the anti-tumor effect.
Biodistribution Study
This protocol provides a framework for assessing the tissue distribution of an ADC.[20][21]
Materials:
-
Tumor-bearing mice
-
Radiolabeled ADC (e.g., with Iodine-125)
-
Gamma counter
-
Tissues for analysis (tumor, major organs)
Procedure:
-
ADC Radiolabeling: Radiolabel the ADC using a suitable method (e.g., Iodogen method).
-
Administration: Administer a single intravenous injection of the radiolabeled ADC to tumor-bearing mice.
-
Tissue Collection: At various time points post-injection (e.g., 24, 48, 72, 144 hours), euthanize the mice and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will reveal the distribution and accumulation of the ADC in different tissues over time.
Visualizing Key Processes and Workflows
Graphical representations of complex biological processes and experimental designs can significantly enhance understanding.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfo-SPDB-DM4 and Other Disulfide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of sulfo-SPDB-DM4 with other disulfide linkers commonly used in the development of antibody-drug conjugates (ADCs). The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. This document summarizes key experimental data, provides detailed methodologies for crucial experiments, and visualizes important concepts to inform rational ADC design.
Introduction to Disulfide Linkers in ADCs
Disulfide linkers are a class of cleavable linkers that are designed to be stable in the systemic circulation and release their cytotoxic payload within the reducing environment of the target cell.[1] The higher concentration of glutathione (GSH) in the cytoplasm of tumor cells compared to the bloodstream facilitates the cleavage of the disulfide bond, leading to targeted drug delivery.[2][] The stability and cleavage kinetics of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[4][5][6]
This compound is an antibody-drug conjugate linker-payload that combines the maytansinoid derivative DM4, a potent tubulin inhibitor, with a sulfonated N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker.[][8] The sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[][9]
Comparative Performance Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound and other disulfide linkers.
Table 1: In Vitro Plasma Stability of ADCs with Different Disulfide Linkers
| Linker | Antibody-Payload | Species | Half-life (t½) in Plasma | Reference |
| This compound | Anti-FOLR1-DM4 | Human | Data not explicitly available in a comparative study | [10] |
| SPDB-DM4 | huC242-DM4 | Mouse | More stable than SPP-DM1 | [5][11] |
| SPP-DM1 | huC242-DM1 | Mouse | Less stable than SPDB-DM4 | [11] |
| Hindered Disulfide | Anti-HER2-DM1/DM4 | Mouse | Clearance decreased with increased hindrance | [11] |
| Non-cleavable (SMCC-DM1) | huC242-DM1 | Mouse | Highly stable | [5] |
Note: Direct head-to-head quantitative plasma stability data for this compound versus other disulfide linkers in the same experimental setup is limited in the reviewed literature. The stability of SPDB-DM4 is noted as being greater than less hindered disulfide linkers like SPP-DM1.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker | Antibody-Payload | Cell Line | IC50 | Reference |
| This compound | Anti-FOLR1-DM4 | Ovarian Cancer Cells (FOLR1+) | Potent anti-tumor activity | [2] |
| SPDB-DM4 | huC242-DM4 | COLO 205 (CanAg+) | Highly potent | [5] |
| SPP-DM1 | huC242-DM1 | COLO 205 (CanAg+) | Highly potent | [5] |
| Non-cleavable (SMCC-DM1) | huC242-DM1 | COLO 205 (CanAg+) | Highly potent | [5] |
Note: While all listed cleavable and non-cleavable maytansinoid conjugates show high in vitro potency, the in vivo efficacy can differ significantly, highlighting the importance of linker stability and payload release characteristics.
Table 3: In Vivo Efficacy of ADCs with Different Disulfide Linkers in Xenograft Models
| Linker | Antibody-Payload | Xenograft Model | Efficacy Outcome | Reference |
| This compound | CDH6-ADC | Ovarian Cancer (OVCAR3) | Superior tumor growth inhibition compared to SPDB-DM4 | [12] |
| SPDB-DM4 | huC242-DM4 | Colon Cancer (COLO 205) | Displayed the best efficacy among a panel of disulfide linkers with varying steric hindrance | [5] |
| SPP-DM1 | huC242-DM1 | Colon Cancer (COLO 205) | Less efficacious than SPDB-DM4 | [5] |
| Non-cleavable (SMCC-DM1) | huC242-DM1 | Colon Cancer (COLO 205) | Marginal activity | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay (ELISA-based)
This protocol outlines a method to assess the stability of an ADC in plasma by measuring the amount of conjugated antibody over time.
-
ADC Incubation: Incubate the ADC sample in plasma from the desired species (e.g., human, mouse, rat) at 37°C.[13]
-
Time Points: Collect plasma samples at various time points (e.g., 0, 4, 24, 48, 72, 144 hours).[14]
-
Plate Coating: Coat a 96-well ELISA plate with an antigen specific to the ADC's monoclonal antibody. Incubate overnight at 4-8°C.[15]
-
Washing: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Sample Addition: Add the plasma samples containing the ADC to the wells and incubate for 2 hours at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) that binds to the ADC. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The amount of conjugated antibody is proportional to the absorbance. Calculate the percentage of remaining conjugated ADC at each time point relative to the 0-hour time point to determine the plasma stability.
Intracellular Drug Release Assay (HPLC-based)
This protocol describes a method to quantify the release of the cytotoxic payload from an ADC within a cell lysate.
-
Cell Treatment: Treat target cells expressing the specific antigen with the ADC at a predetermined concentration and incubate for various time points.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Precipitation: Precipitate the proteins from the cell lysate, for example, by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the protein debris.
-
Supernatant Collection: Carefully collect the supernatant which contains the released payload.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a suitable detector (e.g., UV or mass spectrometry).[16][17]
-
Standard Curve: Prepare a standard curve using known concentrations of the free payload to quantify the amount of released drug in the samples.
-
Data Analysis: Determine the concentration of the released payload in the cell lysates at different time points to assess the intracellular drug release kinetics.
Bystander Killing Assay (Co-culture Immunofluorescence)
This protocol outlines a method to evaluate the ability of an ADC to kill neighboring antigen-negative cells.
-
Cell Labeling: Label the antigen-positive (Ag+) target cells and antigen-negative (Ag-) bystander cells with different fluorescent dyes (e.g., CellTracker™ Green for Ag- cells and CellTracker™ Red for Ag+ cells).
-
Co-culture Seeding: Seed the labeled Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10).[1][18]
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations. Include untreated wells as a control.
-
Incubation: Incubate the plate for a period sufficient to observe cell killing (e.g., 72-96 hours).
-
Imaging: Acquire fluorescence images of the co-culture using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the number of viable Ag- cells (e.g., green fluorescent cells) in the ADC-treated wells compared to the untreated control wells.
-
Data Analysis: A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.[18]
Mandatory Visualization
Signaling Pathway of ADC-mediated Cell Killing
Caption: Mechanism of action of a disulfide-linked ADC leading to target cell death and bystander killing.
Experimental Workflow for ADC Evaluation
Caption: A typical experimental workflow for the development and evaluation of an antibody-drug conjugate.
Logical Relationship of Linker Properties
Caption: The influence of disulfide linker properties on the overall performance of an antibody-drug conjugate.
References
- 1. agilent.com [agilent.com]
- 2. Anti-FOLR1-sulfo-SPDB-DM4 ADC-6 - Creative Biolabs [creative-biolabs.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Design of Experiments for Early-Stage Process Development of Antibody-Drug Conjugates: A CDMO Example [sartorius.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mabtech.com [mabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for sulfo-SPDB-DM4
Essential guidance for the safe handling and disposal of the potent cytotoxic agent-linker conjugate, sulfo-SPDB-DM4, ensuring the protection of laboratory personnel and the environment.
This compound is a critical component in the development of antibody-drug conjugates (ADCs), combining the potent maytansinoid payload, DM4, with a sulfo-SPDB linker.[1][2][] The cytotoxic nature of DM4, which acts by inhibiting tubulin polymerization and inducing apoptotic cell death, necessitates stringent handling and disposal protocols to prevent occupational exposure and environmental contamination.[1][4] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Key Safety and Handling Information
Due to its high potency, all materials that come into contact with this compound must be treated as hazardous waste.[5] Adherence to institutional and regulatory guidelines for cytotoxic waste is mandatory.
| Parameter | Guideline | Source |
| Compound Type | Agent-Linker Conjugate for ADCs | [1][4] |
| Payload | DM4 (a potent maytansinoid, antitubulin agent) | [1] |
| Hazard Category | Highly Potent/Cytotoxic | [6][7] |
| Storage Conditions | -80°C or -20°C, protect from light, stored under nitrogen | [1][4] |
| Primary Handling Control | Use within a certified chemical fume hood or containment system (e.g., isolator) | [8] |
| Personal Protective Equipment (PPE) | Chemical-resistant lab coat, double gloves (nitrile), and safety goggles | [8] |
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or as part of routine cleaning of work surfaces, a validated decontamination procedure is essential. The following protocol is a general guideline and should be validated for efficacy within your specific laboratory environment.
Decontamination Agents:
-
Primary: 10⁻² M Sodium Dodecyl Sulfate (SDS) solution.
-
Secondary (for resistant contamination, use with caution on stainless steel): 0.1% Sodium Hypochlorite solution, followed by a neutralizing agent (e.g., sodium thiosulfate) and water rinse.
Procedure:
-
Preparation: Ensure all required PPE is worn before starting the decontamination process.
-
Initial Cleaning: Moisten a low-lint wipe with the 10⁻² M SDS solution.
-
Wiping Technique: Wipe the entire contaminated surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated area.
-
Disposal of Wipe: Dispose of the used wipe in a designated hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent, using the same wiping technique.
-
Final Decontamination (if necessary): For persistent contamination, a secondary agent like 0.1% sodium hypochlorite may be used, followed by neutralization and a water rinse. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Remove the lab coat, followed by the inner pair of gloves, disposing of each appropriately.
Step-by-Step Disposal Procedures for this compound Waste
All waste generated from the handling of this compound must be segregated at the point of generation and disposed of as cytotoxic hazardous waste.
Solid Waste
-
Includes: Contaminated personal protective equipment (gloves, lab coats), bench paper, plasticware (e.g., pipette tips, tubes), and wipes used for cleaning.
-
Procedure:
-
Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container lined with a distinctive hazardous waste bag (often yellow or purple).[6]
-
The container must be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste" and include the biohazard symbol as appropriate.
-
When the container is three-quarters full, securely seal the bag and the container lid.[5]
-
Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Incineration is a common disposal method for cytotoxic waste.[7]
-
Liquid Waste
-
Includes: Unused this compound solutions, contaminated buffers, and solvents.
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a labeled glass or compatible plastic bottle).
-
The container must be clearly labeled with "Cytotoxic Liquid Waste," the chemical name ("this compound"), and any other components of the solution.
-
Never dispose of this waste down the drain.
-
Keep the waste container securely sealed when not in use.
-
When ready for disposal, ensure the container is tightly capped and stored in a secondary containment bin within the designated hazardous waste accumulation area.
-
Follow your institution's procedures for EHS pickup. Chemical neutralization or incineration are typical disposal pathways.[7]
-
Sharps Waste
-
Includes: Needles, syringes, and any other sharp items contaminated with this compound.
-
Procedure:
-
Immediately place all contaminated sharps into a rigid, puncture-proof sharps container that is clearly labeled for cytotoxic sharps (often yellow with a purple lid).[6]
-
Do not recap, bend, or break needles.
-
When the container is three-quarters full, securely lock the lid.
-
Dispose of the sealed sharps container as cytotoxic hazardous waste through your institution's EHS program.
-
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. This compound | CAS:1626359-59-8 | AxisPharm [axispharm.com]
Safeguarding Your Research: Essential Protocols for Handling sulfo-SPDB-DM4
FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS
This document provides critical safety and logistical guidance for laboratory personnel handling the antibody-drug conjugate (ADC) linker-payload, sulfo-SPDB-DM4. Given its composition, which includes the potent cytotoxic maytansinoid DM4, stringent adherence to these protocols is imperative to ensure personnel safety and prevent contamination.
This compound is a valuable tool in the development of targeted cancer therapies, enabling the delivery of the cytotoxic agent DM4 to specific tumor cells.[1][] The sulfo-SPDB linker is designed for stability in circulation and controlled release of the DM4 payload.[] However, the inherent toxicity of DM4 necessitates a comprehensive understanding and implementation of appropriate handling and disposal procedures.[3][4]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a multi-layered approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer glove. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Protection | Face Shield | A full-face shield should be worn over safety goggles, especially when there is a risk of splashes or aerosols. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a potential for aerosol generation. |
Operational Plan: Handling and Storage
Proper operational procedures are critical to minimize exposure risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Storage Conditions
Proper storage is crucial to maintain the integrity of this compound and prevent accidental exposure.
| Parameter | Recommendation |
| Temperature | Store at -20°C.[1] |
| Light | Protect from light. |
| Atmosphere | Store in a dry environment. |
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) must be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All contaminated liquid waste must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated sharps (e.g., needles, syringes) must be placed in a designated sharps container for hazardous waste. |
Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate cleaning agent. |
Disclaimer: This document provides guidance based on available safety information for cytotoxic compounds and the DM4 payload. A specific Safety Data Sheet (SDS) for this compound should be consulted if available from the supplier. All laboratory personnel must be trained in the proper handling of potent cytotoxic agents before working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
